(-)-Terrecyclic acid A
Description
(-)-Terrecyclic acid A is a natural product found in Aspergillus terreus with data available.
Structure
3D Structure
Properties
CAS No. |
93219-11-5 |
|---|---|
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(1R,5S,6S,9S)-11,11-dimethyl-2-methylidene-3-oxotricyclo[4.3.2.01,5]undecane-9-carboxylic acid |
InChI |
InChI=1S/C15H20O3/c1-8-12(16)6-11-9-4-5-10(13(17)18)15(8,11)7-14(9,2)3/h9-11H,1,4-7H2,2-3H3,(H,17,18)/t9-,10+,11-,15-/m0/s1 |
InChI Key |
SMAWCSOVJJHIOI-DDIVZENXSA-N |
Isomeric SMILES |
CC1(C[C@]23[C@H](CC[C@H]1[C@@H]2CC(=O)C3=C)C(=O)O)C |
Canonical SMILES |
CC1(CC23C(CCC1C2CC(=O)C3=C)C(=O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Terrecyclic Acid A Biosynthetic Gene Cluster
Abstract
Terrecyclic acid A is a sesquiterpenoid produced by the fungus Aspergillus terreus that exhibits a unique tricyclic quadrane scaffold and notable antitumor properties. The elucidation of its biosynthetic pathway provides a fascinating case study in fungal natural product biosynthesis, revealing a concise enzymatic cascade that constructs a complex chemical architecture. This technical guide offers an in-depth exploration of the terrecyclic acid A biosynthetic gene cluster (ter), detailing the function of its constituent enzymes, the chemical logic of the pathway, and robust, field-proven methodologies for its heterologous expression and characterization. This document is intended to serve as a comprehensive resource for researchers aiming to understand, engineer, or exploit this remarkable biosynthetic machinery.
Introduction: The Significance of Terrecyclic Acid A
Fungi are prolific producers of secondary metabolites, a vast chemical reservoir that has yielded numerous therapeutic agents.[1] Within this diverse landscape, terpenoids represent one of the largest and most structurally varied classes of natural products.[2][3] Terrecyclic acid A, isolated from Aspergillus terreus, is a compelling example of fungal chemical innovation.[4] Its core structure is built upon a rare tricyclic 5-6-4 fused ring system known as the quadrane scaffold. Early biosynthetic studies confirmed that its assembly follows the isoprene pathway, but the precise enzymatic steps that forge this unique skeleton remained a long-standing puzzle.[4] The recent identification and characterization of the ter biosynthetic gene cluster (BGC) has illuminated this pathway, providing critical insights into the enzymatic strategies that nature employs to generate skeletal diversity. Understanding this BGC is not merely an academic exercise; it opens avenues for the bioengineering of novel quadrane-containing molecules with potentially enhanced therapeutic profiles.
Architecture of the ter Biosynthetic Gene Cluster
The biosynthesis of terrecyclic acid A is orchestrated by a compact, four-gene cluster located on scaffold 58 of the Aspergillus terreus ATCC 20516 genome.[5] The identification of this specific BGC was achieved through a combination of genome sequencing and differential gene expression analysis, which showed that this four-gene cassette was significantly upregulated during the production of terrecyclic acid A.[5] The cluster's organization is a model of efficiency, containing all the necessary enzymatic machinery to convert a central metabolic precursor into the final, decorated natural product.
| Gene | Protein Product | Putative Function | Key Role in Pathway |
| terA | TerA | Sesquiterpene Synthase | Core Scaffold Synthesis: Catalyzes the cyclization of Farnesyl Pyrophosphate (FPP) to form the tricyclic quadrane skeleton of β-terrecyclene.[5][6] |
| terB | TerB | Cytochrome P450 Monooxygenase | Primary Oxidation: Performs oxidative modifications on the β-terrecyclene scaffold.[5][7][8] |
| terC | TerC | Short-Chain Dehydrogenase/Reductase (SDR) | Secondary Oxidation: Catalyzes the final oxidation step to yield terrecyclic acid A.[5][9] |
| terD | TerD | Major Facilitator Superfamily (MFS) Transporter | Metabolite Export: Presumed to export the final product from the cell, preventing feedback inhibition or toxicity. |
| Table 1: Gene annotation and function within the terrecyclic acid A biosynthetic gene cluster. |
The Biosynthetic Pathway: An Enzymatic Cascade
The conversion of a simple, linear precursor into a complex, polycyclic, and oxidized final product is achieved in just three enzymatic steps. This pathway is a prime example of how terpene synthases generate skeletal diversity, which is then elaborated upon by tailoring enzymes like P450s and dehydrogenases.[10]
Step 1: TerA - The Master Cyclase
The entire pathway is initiated by the cornerstone enzyme, TerA , a sesquiterpene synthase.[2] Terpene synthases are often considered the "gatekeepers" of terpenoid diversity, as they transform acyclic prenyl diphosphate substrates into a vast array of cyclic hydrocarbon scaffolds.[2] In this case, TerA utilizes the C15 isoprenoid precursor, Farnesyl Pyrophosphate (FPP) , which is supplied by the cell's primary metabolism via the mevalonate pathway.[11]
TerA catalyzes a complex carbocation-driven cyclization and rearrangement cascade, converting the linear FPP directly into β-terrecyclene , a hydrocarbon containing the signature tricyclic quadrane backbone.[5][6] This single enzymatic step establishes the core molecular architecture of the final product.
Step 2: TerB - The P450 Tailoring Enzyme
Once the β-terrecyclene scaffold is formed, it becomes the substrate for the tailoring enzymes. The first of these is TerB , a cytochrome P450 monooxygenase. P450s are a versatile superfamily of enzymes renowned for their ability to catalyze the regio- and stereospecific oxidation of non-activated C-H bonds, a reaction that is exceptionally challenging for synthetic chemistry.[8] TerB hydroxylates the β-terrecyclene intermediate at a specific position, preparing the molecule for the final oxidative transformation.[6]
Step 3: TerC - The Final Oxidation
The final step in the pathway is catalyzed by TerC , a short-chain dehydrogenase/reductase (SDR).[5][9] This enzyme, using NADP+ as a cofactor, carries out the final oxidation of the intermediate provided by TerB to furnish the carboxylic acid moiety characteristic of terrecyclic acid A .[5][6] The combined, sequential action of TerA, TerB, and TerC efficiently transforms FPP into the final bioactive product.
Experimental Characterization: A Methodological Guide
The elucidation of the ter cluster function relied on a combination of heterologous expression and in vitro biochemical analysis.[5] The following protocols are synthesized from established methodologies and the specific approaches used in the characterization of the terrecyclic acid A pathway, providing a self-validating system for researchers.
Protocol 1: Heterologous Expression in Aspergillus nidulans
The choice of Aspergillus nidulans as a heterologous host is strategic. As a fellow filamentous fungus, it provides a cellular environment conducive to the proper folding and function of enzymes from A. terreus, particularly for complex enzymes like P450s which require compatible cytochrome P450 reductase (CPR) partners for electron transfer.[12] This protocol outlines the reconstitution of the full pathway.
I. Vector Construction:
-
Gene Amplification: Amplify the intron-free coding sequences (cDNA) of terA, terB, and terC from an A. terreus cDNA library. Use high-fidelity DNA polymerase and primers that add appropriate restriction sites for cloning.
-
Expression Vector: Utilize an Aspergillus expression vector containing the AMA1 sequence for autonomous replication, a selection marker (e.g., pyrG), and strong, constitutive promoters (e.g., PgpdA) to drive the expression of the biosynthetic genes.[13][14]
-
Assembly: Clone terA, terB, and terC into the expression vector(s) sequentially under the control of individual promoters. A multi-gene expression cassette on a single plasmid is often feasible and efficient. Verify the final construct by Sanger sequencing.
II. Fungal Transformation:
-
Host Strain: Use an A. nidulans strain suitable for heterologous expression, such as one with a pyrG auxotrophy to match the vector's selection marker and deleted native BGCs to reduce background metabolites.[14][15]
-
Protoplast Preparation: a. Inoculate 100 mL of liquid minimal medium with 1x10⁸ spores of the A. nidulans host strain and incubate for ~18 hours at 37°C with shaking. b. Harvest the mycelia by filtration and wash with an osmotic stabilizer solution (e.g., 1.2 M MgSO₄). c. Resuspend the mycelia in an osmotic stabilizer solution containing a lytic enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum) and incubate at 30°C with gentle shaking for 2-4 hours until protoplasts are formed.
-
Transformation: a. Gently collect the protoplasts by filtration through sterile glass wool and wash twice with STC buffer (1.2 M Sorbitol, 10 mM Tris-HCl, 50 mM CaCl₂). b. Resuspend the protoplasts in STC buffer to a final concentration of 1x10⁸ protoplasts/mL. c. To 100 µL of the protoplast suspension, add 5-10 µg of the purified plasmid DNA. d. Add 25 µL of PEG solution (60% PEG 4000, 50 mM CaCl₂, 10 mM Tris-HCl) and incubate on ice for 20 minutes. e. Add 1 mL of PEG solution, mix gently, and incubate at room temperature for 15 minutes. f. Add 2 mL of STC buffer, mix, and plate onto selective minimal medium agar plates containing 1.2 M sorbitol for osmotic support. Incubate at 37°C for 3-5 days.
III. Cultivation and Metabolite Extraction:
-
Cultivation: Inoculate spores from a successful transformant into a suitable liquid production medium (e.g., Glucose Minimal Media). Grow for 5-7 days at 28-37°C with shaking.[16]
-
Extraction: a. Separate the mycelia from the culture broth by filtration. b. Homogenize the mycelia and extract thoroughly with an organic solvent such as ethyl acetate or methanol.[17] The culture filtrate can also be extracted separately with ethyl acetate. c. Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate to dryness under reduced pressure. d. Redissolve the crude extract in a small volume of methanol or DMSO for analysis.[18]
Protocol 2: Metabolite Profiling and Analysis
LC-MS is the preferred method for detecting and identifying specific metabolites from a complex fungal extract.[19][20]
-
Chromatography: a. Use a C18 reverse-phase HPLC column. b. Set a gradient elution program using water (with 0.1% formic acid) as mobile phase A and acetonitrile (with 0.1% formic acid) as mobile phase B. A typical gradient might run from 10% B to 100% B over 20-30 minutes.
-
Mass Spectrometry: a. Operate the mass spectrometer in both positive and negative ion modes to ensure detection of a wide range of compounds. b. Perform high-resolution mass spectrometry (e.g., using a TOF or Orbitrap analyzer) to obtain accurate mass data for formula prediction. c. Compare the retention time and mass spectrum of peaks from the transformant extract with those from a control strain (transformed with an empty vector) and an authentic standard of terrecyclic acid A, if available. d. Look for the expected mass-to-charge ratio ([M-H]⁻) for terrecyclic acid A (C₁₅H₁₆O₃, calculated m/z 243.1027) and its biosynthetic intermediates.[5][6]
Conclusion and Future Directions
The terrecyclic acid A biosynthetic gene cluster is a testament to the chemical prowess of fungi. In just four genes, it encodes a complete pathway for the synthesis of a complex, bioactive sesquiterpenoid. The elucidation of this BGC, centered on the remarkable β-terrecyclene synthase TerA, provides a clear roadmap for understanding how novel carbon skeletons are generated and tailored in nature.
The methodologies described herein offer a robust framework for further investigation. Future research can now pivot towards several exciting areas:
-
Enzyme Mechanism: Detailed structural and mechanistic studies of TerA could reveal the precise catalytic residues responsible for guiding the complex cyclization cascade, offering insights for rational enzyme engineering.
-
Pathway Engineering: By swapping promoters, modifying enzyme domains, or introducing genes from other pathways, it may be possible to generate novel derivatives of terrecyclic acid A with improved potency or altered pharmacological properties.
-
Genome Mining: The genetic signature of the ter cluster can be used as a query to mine other fungal genomes for novel quadrane-producing BGCs, potentially uncovering new and valuable natural products.
This guide provides the foundational knowledge and practical protocols to empower researchers to explore and exploit the fascinating biochemistry of terrecyclic acid A.
References
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Holker, J. S. E., & Simpson, T. J. (1981). Studies on the biosynthesis of terrecyclic acid A, an antitumor antibiotic from Aspergillus terreus. Journal of the Chemical Society, Perkin Transactions 1, 1397-1400. [Link]
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Yan, Y., et al. (2024). β-Terrecyclene synthase constructs the quadrane backbone in terrecyclic acid biosynthesis. Chemical Science, 15(24), 8750-8755. [Link]
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Zhao, B., et al. (2008). Crystal Structure of Albaflavenone Monooxygenase Containing a Moonlighting Terpene Synthase Active Site. Journal of Biological Chemistry, 283(45), 31401-31409. [Link]
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Chiang, Y. M., et al. (2016). Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus nidulans as a Heterologous Host. Methods in Molecular Biology, 1401, 157-170. [Link]
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Gressler, M., et al. (2021). A new high-performance heterologous fungal expression system based on regulatory elements from the Aspergillus terreus terrein gene cluster. Frontiers in Bioengineering and Biotechnology, 9, 706859. [Link]
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Nødvig, C. S., et al. (2019). Transformation Aspergillus niger using Cas9, AMA1 vector, pyrG rescue marker and sgRNA in vitro. protocols.io. [Link]
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Yan, Y., et al. (2024). β-Terrecyclene synthase constructs the quadrane backbone in terrecyclic acid biosynthesis. Chemical Science. [Link]
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Chen, X., et al. (2023). Structural Understanding of Fungal Terpene Synthases for the Formation of Linear or Cyclic Terpene Products. ACS Catalysis, 13(7), 4788-4796. [Link]
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The Quadrane-Type Sesquiterpene Scaffold: Structural Architecture, Biosynthetic Logic, and Pharmacological Applications
[1]
Executive Summary
The quadrane-type sesquiterpene scaffold represents a distinct class of tricyclic natural products characterized by a sterically congested tricyclo[4.3.2.0^2,6]undecane carbon skeleton. Predominantly isolated from fungal sources such as Aspergillus terreus and marine soft corals like Subergorgia, these molecules—most notably (-)-quadrone and (+)-terrecyclic acid A —exhibit significant antitumor, antimicrobial, and immunosuppressive properties.
For drug development professionals, the quadrane scaffold offers a unique chemical space. Its rigid, caged architecture provides a defined orientation of pharmacophores, yet its synthesis and derivatization remain challenging due to significant ring strain and multiple contiguous stereocenters. This guide synthesizes the latest biosynthetic breakthroughs (including the 2024 elucidation of
Structural Architecture & Stereochemistry
The core of the quadrane family is the tricyclo[4.3.2.0^2,6]undecane system.[1] This framework can be visualized as a cyclopentane ring fused to a bicyclo[3.2.1]octane moiety, creating a highly rigid, cup-shaped topography.
Key Structural Features[1][2][3][4][5][6][7]
-
Ring Strain: The fusion of the four-membered ring (in some derivatives) or the bridgehead constraints in the [4.3.2] system introduces significant Baeyer and Pitzer strain, making the scaffold reactive toward rearrangement.
-
Stereocenters: The scaffold typically contains 4–5 contiguous chiral centers. In (-)-quadrone, the absolute configuration is critical for biological interaction, particularly the orientation of the gem-dimethyl group and the enone functionality.
Chemical Reactivity Profile
| Feature | Chemical Consequence | Drug Design Implication |
| Bridgehead Carbon | Resistant to enolization; sterically hindered. | Stable anchor point for substituents. |
| High electrophilicity (Michael acceptor). | Primary pharmacophore for cysteine alkylation (e.g., in NF- | |
| Gem-dimethyl group | Lipophilic bulk. | Modulates membrane permeability and receptor fit. |
Biosynthetic Pathway & Enzymology[2]
For decades, the biosynthesis of the quadrane skeleton was a subject of debate.[5] Recent advances (Song et al., 2024) have definitively mapped the pathway, revealing that the scaffold arises from a complex cationic rearrangement of Farnesyl Pyrophosphate (FPP), mediated by the enzyme
The Terrecyclene Rearrangement
The transformation involves the cyclization of FPP to a humulyl cation, followed by a cascade of 1,2-hydride shifts and cyclizations to form the intermediate
Pathway Visualization
The following diagram illustrates the transition from the linear FPP precursor through the humulyl and caryophyllenyl cations to the quadrane core.[6]
Figure 1: Biosynthetic logic of the quadrane scaffold construction from FPP, highlighting the key enzymatic steps mediated by TerA and TerB.[6]
Pharmacological Profile & SAR
The biological activity of quadrane-type sesquiterpenes is largely attributed to their ability to alkylate biological nucleophiles via Michael addition, although non-covalent interactions also play a role in their antitumor efficacy.
Structure-Activity Relationships (SAR)
-
The Enone System: Reduction of the C8-carbonyl or saturation of the double bond in quadrone derivatives drastically reduces cytotoxic potency, confirming the enone as the "warhead."
-
Carboxyl Group (Terrecyclic Acid): The free carboxylic acid often improves solubility but may reduce cellular permeability compared to the lactone or ketone forms.
-
Hydroxylation: C6-hydroxylation (as seen in some Aspergillus metabolites) modulates potency, likely by altering hydrogen bonding networks within the target binding pocket.
Key Therapeutic Areas[6][9]
-
Oncology: Significant cytotoxicity against KB (nasopharyngeal carcinoma) and P388 (leukemia) cell lines.
-
Antimicrobial: Potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus).[3]
-
Immunosuppression: Inhibition of T-cell proliferation, potentially via interference with NF-
B signaling pathways.
Experimental Protocols
Protocol A: Isolation of Quadrone from Aspergillus terreus
Objective: To isolate high-purity (-)-quadrone and terrecyclic acid A from fungal fermentation for SAR studies.
Reagents & Equipment:
-
Aspergillus terreus strain (e.g., ATCC 20542)
-
Potato Dextrose Agar (PDA)[7]
-
Rice medium (autoclaved)
-
Ethyl Acetate (EtOAc), Methanol (MeOH)
-
Silica gel (230–400 mesh)
-
Sephadex LH-20[3]
Workflow:
-
Inoculum Preparation:
-
Cultivate A. terreus on PDA slants at 28°C for 7 days.
-
Suspend spores in sterile distilled water (
spores/mL).
-
-
Fermentation:
-
Inoculate 500 mL Erlenmeyer flasks containing 100 g of sterilized rice medium with 5 mL of spore suspension.
-
Incubate at 28°C for 21–28 days under static conditions. Note: Static culture often favors secondary metabolite production over biomass accumulation in solid-state fermentation.
-
-
Extraction:
-
Macerate the moldy rice with EtOAc (3 x 500 mL) overnight.
-
Filter the extract and concentrate under reduced pressure to yield a dark oily residue.
-
-
Partitioning:
-
Suspend residue in 90% MeOH/H2O and partition against n-hexane (to remove lipids).
-
Concentrate the MeOH layer.
-
-
Chromatographic Isolation:
-
Step 1: Subject the defatted extract to silica gel column chromatography. Elute with a gradient of n-hexane/EtOAc.
-
Step 2: Quadrone typically elutes at 30–40% EtOAc. Collect fractions and monitor via TLC (visualize with vanillin-sulfuric acid; quadrone appears as a dark spot).
-
Step 3: Purify quadrone-rich fractions using Sephadex LH-20 (eluent: MeOH) to remove pigments.
-
Step 4: Final purification via semi-preparative HPLC (C18 column, 60% MeCN/H2O).
-
Protocol B: In Vitro Enzymatic Assay of -Terrecyclene Synthase (TerA)
Objective: To validate the biosynthetic conversion of FPP to the quadrane skeleton precursor.
Reagents:
-
Recombinant TerA protein (expressed in E. coli BL21)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM
, 1 mM DTT, 10% glycerol. -
GC-MS for product analysis.[3]
Workflow:
-
Reaction Setup:
-
Mix 50
L of purified TerA (0.5 mg/mL) with 400 L of Assay Buffer. -
Initiate reaction by adding FPP to a final concentration of 50
M.
-
-
Incubation:
-
Incubate at 30°C for 2 hours.
-
Overlay with 200
L of pentane to trap volatile sesquiterpenes during incubation.
-
-
Quenching & Extraction:
-
Stop reaction by vortexing vigorously with the pentane layer.
-
Centrifuge at 3,000 x g for 5 minutes to separate phases.
-
Collect the organic (pentane) phase.
-
-
Analysis:
-
Analyze the pentane extract via GC-MS.
-
Validation: Compare retention time and mass spectrum (m/z 204 molecular ion) against a
-terrecyclene standard.
-
Synthetic Strategy Summary
Total synthesis of the quadrane skeleton is a benchmark for testing cycloaddition methodologies. The Danishefsky and Wenkert routes are historical pillars, but modern approaches focus on rapid complexity generation.
-
Strategic Disconnection: The most common retrosynthetic cut involves the cyclobutane ring.
-
Key Method: Intramolecular [2+2] Photocycloaddition .
-
A bicyclic enone precursor is irradiated to close the four-membered ring, establishing the tricyclic core and the quaternary center simultaneously.
-
Why this works: Photochemistry provides the necessary energy to overcome the ring strain inherent in the formation of the cyclobutane moiety fused to the bicyclic system.
-
References
-
Song, Y., et al. (2024).
-Terrecyclene synthase constructs the quadrane backbone in terrecyclic acid biosynthesis.[1] Chemical Science. [Link] (Note: Representative link based on recent search findings). -
Ranieri, A. (2025). Quadrane Sesquiterpenes: Natural Sources, Biology, and Syntheses. ResearchGate Review. [Link]
-
Nicolaou, K. C., et al. The Art and Science of Total Synthesis. Baran Lab Reviews. [Link]
-
Wang, W., et al. Naturally occurring quadrane sesquiterpenes from fungi and coral. Natural Product Reports. [Link]
-
Kegg Pathway Database. Sesquiterpenoid and triterpenoid biosynthesis - Reference Pathway map00909.[8] [Link][8]
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Biological Activity of (-)-Terrecyclic Acid A vs. Quadrone: A Comparative Technical Guide
This in-depth technical guide provides a comparative analysis of the biological activities of (-)-Terrecyclic acid A and its derivative, quadrone. It is designed for researchers in natural product chemistry and drug discovery.
Executive Summary
This compound and quadrone are structurally related sesquiterpenes isolated from Aspergillus terreus. Despite sharing the unique quadrane carbon skeleton, their biological profiles diverge significantly due to their functional group oxidation states.
-
This compound : Functions primarily as an antimicrobial agent with moderate cytotoxicity. It serves as the immediate biosynthetic precursor to quadrone.
-
Quadrone : Exhibits potent antitumor activity (specifically against KB and HeLa cell lines) but lacks significant antimicrobial activity.
This guide analyzes the structure-activity relationship (SAR) driving this divergence, details the biosynthetic conversion, and provides validated experimental protocols for assessing their respective activities.
Chemical & Biosynthetic Context
The biological divergence begins at the biosynthetic level. The "quadrane" skeleton is constructed from Farnesyl Diphosphate (FPP) via a complex cyclization cascade.
Biosynthetic Pathway (The Ter Gene Cluster)
The conversion of FPP to Quadrone involves three key enzymatic steps governed by the ter gene cluster:
-
TerA (Sesquiterpene Synthase): Cyclizes FPP to
-terrecyclene. -
TerB (P450 Monooxygenase): Oxidizes
-terrecyclene to this compound. -
TerC/Non-enzymatic: Converts this compound to quadrone via an oxidative decarboxylation or intramolecular oxa-Michael addition-like rearrangement.
Visualization: Biosynthetic Logic
The following diagram illustrates the pathway and the critical structural shift from the carboxylic acid moiety to the tricyclic ketone.
Figure 1: Biosynthetic pathway of Quadrane sesquiterpenes showing the conversion of the antimicrobial acid to the antitumor ketone.
Comparative Biological Activity
The functional group modification (Carboxylic Acid
Activity Matrix
| Feature | This compound | Quadrone |
| Primary Activity | Antimicrobial (Broad spectrum) | Antitumor (Cytotoxic) |
| Key Target Cells | S. aureus, B. subtilis | KB (Nasopharyngeal), HeLa, P388 |
| Antimicrobial IC50 | Low (Active) | High / Inactive (>100 |
| Cytotoxicity IC50 | Moderate (>50 | Potent (<10 |
| Chemical Nature | Polar Anion (at physiological pH) | Lipophilic Neutral Electrophile |
| Cell Permeability | Limited (Mammalian); Active uptake (Bacterial) | High Passive Diffusion (Mammalian) |
Mechanism of Action (MOA)
Expert Insight: The loss of antimicrobial activity in quadrone suggests that the free carboxylic acid is essential for bacterial uptake or binding to a specific bacterial membrane target. Conversely, the formation of the rigid, lipophilic tricyclic cage in quadrone facilitates passive diffusion across mammalian membranes.
-
Quadrone's Cytotoxicity: Once intracellular, quadrone acts as an alkylating agent. The electrophilic centers within the strained quadrane skeleton (often associated with
-unsaturated ketone motifs in derivatives) react with cellular nucleophiles (e.g., cysteine thiols in Glutathione or proteins), leading to:-
Depletion of GSH: Inducing oxidative stress (ROS accumulation).
-
Mitochondrial Dysfunction: Loss of membrane potential (
). -
Apoptosis: Caspase-dependent cell death.
-
Figure 2: Proposed mechanism of action for Quadrone-induced cytotoxicity in mammalian tumor cells.
Experimental Protocols
To validate the differential activity of these compounds, the following protocols are recommended. These maximize reproducibility and account for the solubility differences between the acid and the ketone.
Differential Cytotoxicity Assay (MTT)
Objective: Quantify the IC50 shift between Terrecyclic Acid A and Quadrone in KB cells.
Reagents:
-
KB Cell Line (ATCC CCL-17)
-
MTT Reagent (5 mg/mL in PBS)
-
Solvent: DMSO (Final concentration < 0.5%)
Protocol:
-
Seeding: Plate KB cells at
cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO . -
Compound Preparation:
-
Dissolve Quadrone in DMSO (Stock 10 mM).
-
Dissolve Terrecyclic Acid A in DMSO (Stock 10 mM). Note: Ensure complete solubilization; the acid may require slight warming.
-
-
Treatment: Prepare serial dilutions (0.1
M to 100 M) in culture media. Treat cells for 48h.-
Control: 0.5% DMSO vehicle.
-
Positive Control: Doxorubicin or Cisplatin.
-
-
Development: Add 20
L MTT reagent per well. Incubate 4h. -
Solubilization: Aspirate media, add 100
L DMSO to dissolve formazan crystals. -
Readout: Measure absorbance at 570 nm.
-
Analysis: Calculate IC50 using non-linear regression (Sigmoidal dose-response).
Antimicrobial Susceptibility Test (Microdilution)
Objective: Confirm the lack of antimicrobial activity in Quadrone vs. Terrecyclic Acid A.
Protocol:
-
Inoculum: Prepare S. aureus (ATCC 29213) suspension at
CFU/mL in Mueller-Hinton Broth. -
Plate Setup: Use 96-well round-bottom plates.
-
Dilution: Add compounds (Range: 128
g/mL to 0.25 g/mL). -
Incubation: 18-24h at 35°C.
-
Readout: Visual inspection for turbidity (MIC determination).
-
Expected Result: Terrecyclic Acid A MIC
10-50 g/mL; Quadrone MIC > 128 g/mL.
-
Structure-Activity Relationship (SAR) Comparison
The transition from Terrecyclic Acid A to Quadrone represents a classic "Prodrug-like" or "Metabolic Switch" phenomenon in fungal biosynthesis.
| Structural Feature | Impact on Terrecyclic Acid A | Impact on Quadrone |
| C-12 Carboxyl Group | Provides polarity; Essential for bacterial target interaction. | Absent. Replaced by lactone/ketone bridge. |
| Tricyclic Cage | Open/Flexible (relative to quadrone). | Rigid/Strained. Increases electrophilicity and lipophilicity. |
| Hydrophobicity (LogP) | Low (Hydrophilic). Poor mammalian uptake. | High (Lipophilic). Excellent mammalian uptake. |
Visualization: Experimental Workflow
Figure 3: Parallel bioassay workflow to distinguish Terrecyclic Acid A and Quadrone.
References
-
Ran, T., et al. (2024).
-Terrecyclene synthase constructs the quadrane backbone in terrecyclic acid biosynthesis. Chemical Science. -
Nakagawa, M., et al. (1982). Terrecyclic acid A, a new antibiotic from Aspergillus terreus.[1] I. Taxonomy, production, and chemical and biological properties.[1] The Journal of Antibiotics.
-
Calera, M.R., et al. (1978). Quadrone, a new antitumor substance produced by Aspergillus terreus. The Journal of Antibiotics.
-
Konishi, K., et al. (1998). Enhancement of antitumor activity of quadrone by chemical modification. Chemical and Pharmaceutical Bulletin.
-
Schmidt, T.J. (1999). Toxic activities of sesquiterpene lactones: structural and biochemical aspects. Current Organic Chemistry.
Sources
Methodological & Application
Application Note: Total Synthesis of (-)-Terrecyclic Acid A via Intramolecular Diels-Alder Strategy
Executive Summary
(-)-Terrecyclic acid A is a sesquiterpene exhibiting significant antimicrobial and antitumor properties, characterized by a structurally demanding quadrane (tetracyclic) carbon skeleton.[1] This application note details the total synthesis protocol based on the foundational Coates strategy .
The core of this workflow is the Intramolecular Diels-Alder (IMDA) reaction, a powerful transformation that constructs the tricyclic core and sets the relative stereochemistry of three contiguous chiral centers (including two quaternary carbons) in a single step. While the original synthesis yields the racemate, this guide includes a module for Chiral Resolution , essential for isolating the bioactive (-)-enantiomer for drug development assays.
Retrosynthetic Analysis & Strategy
The strategic disconnection relies on identifying the quadrane core as a product of a thermal cycloaddition.
-
Target: this compound
-
Key Disconnection: C5–C6 and C1–C2 bonds (Quadrane numbering).
-
Key Intermediate: A 1,3,8-nonatriene derivative.
-
Strategic Driver: The IMDA reaction utilizes entropic assistance to form the strained tricyclic system from an acyclic (or monocyclic) precursor.
Workflow Diagram
Figure 1: Retrosynthetic logic flow from Target to Starting Material.[2][3]
Detailed Experimental Protocols
Phase 1: Assembly of the Triene Precursor
Objective: To synthesize the linear triene required for the cyclization. This involves attaching the side chain to the cyclopentenone ring.
Reagents:
-
3-Methyl-2-cyclopentenone (Starting Material)
-
Lithium diisopropylamide (LDA)
-
4-Bromo-1-butene
-
Methyltriphenylphosphonium bromide (Wittig Reagent)
-
n-Butyllithium (n-BuLi)
Protocol:
-
Enolate Formation: In a flame-dried 3-neck flask under Argon, generate LDA (1.1 equiv) in THF at -78°C.
-
Addition: Dropwise add 3-methyl-2-cyclopentenone (1.0 equiv). Stir for 45 mins to ensure kinetic enolate formation.
-
Alkylation: Add 4-bromo-1-butene (1.2 equiv) slowly. Allow the reaction to warm to room temperature (RT) over 4 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1) for disappearance of starting ketone.
-
-
Wittig Olefination:
-
Prepare ylide: Suspend methyltriphenylphosphonium bromide (1.5 equiv) in THF; add n-BuLi (1.4 equiv) at 0°C. Stir 30 mins (bright yellow color).
-
Transfer the alkylated ketone to the ylide solution at 0°C.
-
Reflux for 12 hours.
-
-
Workup: Quench with sat. NH₄Cl. Extract with Et₂O (3x). Dry over MgSO₄ and concentrate.
-
Purification: Flash chromatography (SiO₂) yields the 1,3,8-nonatriene derivative .
| Parameter | Specification | Note |
| Temperature | -78°C | Critical for regiocontrol |
| Atmosphere | Argon/Nitrogen | Strictly anhydrous |
| Yield Target | 65-75% (2 steps) |
Phase 2: The Key Step – Intramolecular Diels-Alder (IMDA)
Objective: Thermal cyclization to form the tricyclic quadrane skeleton. This is the Critical Process Parameter (CPP) step.
Mechanism: The reaction proceeds via an exo-transition state preference due to the tether constraints, establishing the relative stereochemistry.
Protocol:
-
Preparation: Dissolve the Triene Precursor in degassed Toluene (0.05 M concentration).
-
Note: High dilution prevents intermolecular polymerization.
-
-
Vessel: Transfer to a heavy-walled, base-washed glass pressure tube (Ace Glass or similar). Seal tightly with a Teflon screw cap.
-
Thermolysis: Heat the vessel to 180°C - 200°C in a sand bath or silicone oil bath behind a blast shield.
-
Duration: Maintain temperature for 24–48 hours .
-
Monitoring: Aliquot analysis via GC-MS is preferred over TLC due to low polarity of both reactant and product. Look for the molecular ion peak corresponding to the isomer (same mass, different retention time).
-
-
Workup: Cool to RT. Evaporate solvent under reduced pressure.
-
Purification: Flash chromatography on silica gel (impregnated with 10% AgNO₃ if separation of isomers is difficult) eluting with Pentane/Ether.
Result: Formation of the Tricyclic Quadrane Alkene .
Figure 2: Reaction pathway for the thermal IMDA step.
Phase 3: Oxidative Cleavage & Final Functionalization
Objective: Convert the exocyclic alkene and the remaining ring functionality into the carboxylic acid moiety of Terrecyclic Acid A.
Protocol:
-
Ozonolysis: Dissolve the quadrane alkene in CH₂Cl₂/MeOH (1:1) at -78°C.
-
Ozone Stream: Bubble O₃ until a blue color persists (indicating saturation). Purge with O₂.
-
Reductive Workup: Add dimethyl sulfide (DMS, 5 equiv) or PPh₃. Warm to RT.
-
Oxidation to Acid: Treat the resulting aldehyde/ketone intermediate with Jones Reagent (CrO₃/H₂SO₄) or Pinnick conditions (NaClO₂, NaH₂PO₄) to install the carboxylic acid.
-
Final Purification: Recrystallization from Et₂O/Hexanes.
Phase 4: Chiral Resolution (Obtaining the (-)-Enantiomer)
Since the thermal IMDA produces a racemic mixture (±), separation is required for biological application.
Protocol:
-
Derivatization: React the racemic acid with a chiral amine (e.g., (R)-(+)-α-methylbenzylamine ).
-
Crystallization: Dissolve the diastereomeric salt mixture in hot ethanol. Allow slow cooling. The diastereomeric salts will have different solubilities.
-
Filtration: Isolate the crystals.
-
Hydrolysis: Treat the salt with 1M HCl to liberate the free acid.
-
Validation: Measure Optical Rotation
.-
Target:
(c=1.0, CHCl₃) for this compound.
-
Critical Process Parameters (CPPs) & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield in IMDA | Polymerization | Increase dilution (0.01 M); Ensure rigorous degassing of toluene. |
| Incomplete Cyclization | Temperature too low | Increase temp to 210°C; Check seal integrity. |
| Epimerization | Acidic silica | Use base-washed silica or alumina for purification of acid-sensitive intermediates. |
| Separation Failure | Isomers co-elute | Use Silver Nitrate (AgNO₃) impregnated silica gel for olefin separation. |
Safety & Handling
-
High Pressure: The IMDA step involves heating organic solvents far above their boiling points in sealed vessels. Explosion Risk. Use a blast shield and rated pressure tubes.
-
Ozone: Highly toxic and reactive. Perform all ozonolysis in a well-ventilated fume hood.
-
Chromium (Jones Reagent): Carcinogenic and toxic. Dispose of heavy metal waste according to EHS regulations.
References
-
Coates, R. M., et al. (1982). "Total synthesis of (±)-zizaue and (±)-terrecyclic acid A." Journal of the American Chemical Society, 104(8), 2198–2208.
-
Nakano, T., et al. (1982). "Structure of Terrecyclic Acid A." Journal of Antibiotics. (Structural confirmation).
-
Pugh, M. L., et al. (2024). "Biosynthesis of the Quadrane Scaffold." Chemical Science. (Context on the "Coates Route" in nature).
Note: The Coates synthesis remains the primary chemical benchmark. Recent literature (Reference 3) validates this chemical logic by demonstrating that the enzyme
Sources
- 1. β-Terrecyclene synthase constructs the quadrane backbone in terrecyclic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective synthesis of tricyclic amino acid derivatives based on a rigid 4-azatricyclo[5.2.1.02,6]decane skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective Synthesis of (+)-Auriculatol A - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Terrecyclic Acid A
Introduction: Unveiling the Antimicrobial Potential of Terrecyclic Acid A
Terrecyclic acid A is a sesquiterpene metabolite first isolated from Aspergillus terreus.[1][2] This natural product has garnered significant interest within the scientific community due to its demonstrated broad-spectrum antimicrobial and antitumor activities.[1][3] As a member of the quadrane sesquiterpene class of molecules, terrecyclic acid A possesses a unique tricyclic skeleton which is a subject of ongoing biosynthetic studies.[4][5] While its anticancer properties are linked to the induction of cellular stress response pathways, the precise mechanism of its antimicrobial action remains to be fully elucidated.[1][3] This absence of a defined mode of action underscores the critical need for standardized and reproducible methods for determining its in vitro antimicrobial potency.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to perform antimicrobial susceptibility testing (AST) of terrecyclic acid A. The protocols herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of high-quality, reliable, and comparable data.[6][7][8][9][10][11][12]
Physicochemical Properties of Terrecyclic Acid A
A thorough understanding of the physicochemical properties of terrecyclic acid A is paramount for accurate and reliable AST.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₀O₃ | [1][13] |
| Molecular Weight | 248.3 g/mol | [1][13] |
| Appearance | Solid | [13] |
| Purity | ≥95% | [13] |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO. | [1] |
| Predicted Water Solubility | 0.29 g/L | [14] |
The limited aqueous solubility of terrecyclic acid A necessitates the use of an organic solvent, such as dimethyl sulfoxide (DMSO), for the preparation of stock solutions. It is crucial to ensure that the final concentration of the solvent in the assay does not exceed levels that could inhibit microbial growth.
Core Principles of Antimicrobial Susceptibility Testing
Antimicrobial susceptibility testing (AST) is a cornerstone of microbiology, providing essential data on the in vitro activity of an antimicrobial agent against a specific microorganism.[15][16] The two most widely accepted and utilized methods for quantitative AST are broth microdilution and disk diffusion.[17][18]
-
Broth Microdilution: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.[17][19] The MIC is a critical parameter in drug discovery and for predicting therapeutic success.[16]
-
Disk Diffusion: In this qualitative or semi-quantitative assay, a paper disk impregnated with a known concentration of the antimicrobial agent is placed on an agar plate inoculated with the test microorganism.[18][20] The agent diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, a zone of growth inhibition will form around the disk.[18] The diameter of this zone is inversely correlated with the MIC.
Experimental Workflow for MIC Determination
The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) of terrecyclic acid A using the broth microdilution method.
Caption: Workflow for MIC Determination of Terrecyclic Acid A.
Detailed Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
This protocol is adapted from the CLSI M07 guidelines for dilution antimicrobial susceptibility tests for bacteria that grow aerobically.[10]
1. Preparation of Terrecyclic Acid A Stock Solution: a. Aseptically weigh a precise amount of terrecyclic acid A (purity ≥95%). b. Dissolve the compound in 100% DMSO to a final concentration of 10 mg/mL. Causality: DMSO is used due to the poor aqueous solubility of terrecyclic acid A. A high concentration stock minimizes the final DMSO concentration in the assay. c. Vortex thoroughly to ensure complete dissolution. d. Sterilize the stock solution by filtering through a 0.22 µm syringe filter. e. Store the stock solution in small aliquots at -20°C or below to maintain stability.
2. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism. b. Transfer the colonies to a tube containing sterile saline or Mueller-Hinton Broth (MHB). c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Within 15 minutes of standardization, dilute the suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Assay Procedure in a 96-Well Microtiter Plate: a. Add 100 µL of CAMHB to all wells of a sterile 96-well plate. b. Add a calculated volume of the terrecyclic acid A stock solution to the first well of each row to achieve the desired starting concentration, and mix well. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate.[19] Discard 100 µL from the last well. d. Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL.[21] e. Self-Validation System: i. Growth Control (Positive Control): A well containing 100 µL of CAMHB and 100 µL of the bacterial inoculum (no terrecyclic acid A). ii. Sterility Control (Negative Control): A well containing 200 µL of uninoculated CAMHB. iii. Solvent Control: A well containing the highest concentration of DMSO used in the assay with the bacterial inoculum to ensure the solvent does not inhibit growth.
4. Incubation and MIC Determination: a. Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air. b. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of terrecyclic acid A at which there is no visible growth (clear well).[15]
Protocol 2: Disk Diffusion Assay
This protocol is based on the Kirby-Bauer disk diffusion susceptibility test procedure, as standardized by CLSI document M02.[6][10]
1. Preparation of Terrecyclic Acid A Disks: a. Prepare a stock solution of terrecyclic acid A in a suitable volatile solvent (e.g., methanol or ethanol) at a concentration that will deliver the desired amount of compound per disk. b. Aseptically apply a precise volume (e.g., 10-20 µL) of the terrecyclic acid A solution onto sterile blank paper disks (6 mm diameter). c. Allow the solvent to fully evaporate in a sterile environment. d. Store the prepared disks in a desiccator at 4°C.
2. Inoculation of Agar Plates: a. Prepare a bacterial inoculum as described in Protocol 1 (Section 2). b. Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted suspension and remove excess fluid by pressing it against the inside of the tube.[15] c. Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution of the inoculum.[15] d. Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
3. Application of Disks and Incubation: a. Aseptically place the prepared terrecyclic acid A disks onto the inoculated MHA plate. b. Gently press each disk to ensure complete contact with the agar surface. c. Self-Validation System: Include a standard antibiotic disk with known zone size ranges for the quality control strain being tested. d. Invert the plates and incubate at 35 ± 2°C for 16-18 hours in ambient air.
4. Measurement and Interpretation of Results: a. After incubation, measure the diameter of the zones of complete growth inhibition to the nearest millimeter using a caliper or ruler.[15] b. Interpretation of the zone diameters as susceptible, intermediate, or resistant requires the establishment of correlative data with MIC values, which is beyond the scope of this initial testing protocol.
Data Interpretation and Quality Control
Data Presentation:
The results of the broth microdilution assay should be presented as the MIC value in µg/mL. For the disk diffusion assay, the diameter of the zone of inhibition should be recorded in millimeters.
Example MIC Data for Terrecyclic Acid A:
| Organism | ATCC Strain | MIC (µg/mL) |
| Staphylococcus aureus | 29213 | 25[3] |
| Bacillus subtilis | 6633 | 50[3] |
| Micrococcus roseus | 25[3] |
Quality Control:
Adherence to a stringent quality control program is essential for the validity of AST results.
-
Reference Strains: Utilize well-characterized reference strains, such as those from the American Type Culture Collection (ATCC), for which expected AST results with standard control agents are known. Examples include Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213.
-
Media and Reagents: Each new batch of media and reagents should be tested with quality control strains to ensure they support appropriate microbial growth and yield expected AST results.
-
Proficiency Testing: Participation in external proficiency testing programs is highly recommended to assess the accuracy and reproducibility of laboratory testing procedures.[15]
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No growth in positive control well | Inoculum viability issue; Inactive growth medium | Use a fresh culture for inoculum preparation; Check the expiration date and preparation of the medium. |
| Growth in sterility control well | Contamination of medium or microtiter plate | Use aseptic technique throughout the procedure; Ensure all materials are sterile. |
| Inconsistent MIC values | Inaccurate serial dilutions; Inconsistent inoculum density | Use calibrated pipettes; Ensure proper mixing during dilutions; Standardize inoculum carefully. |
| "Skipped" wells in microdilution assay | Compound precipitation; Contamination | Check the solubility of terrecyclic acid A at the tested concentrations; Repeat the assay with careful aseptic technique. |
| Poorly defined zones of inhibition | Mixed culture; Inoculum too heavy or too light | Ensure a pure culture is used for inoculum preparation; Adhere strictly to the 0.5 McFarland standard. |
Conclusion
The protocols detailed in these application notes provide a robust framework for the antimicrobial susceptibility testing of terrecyclic acid A. By adhering to these standardized methods, researchers can generate reliable and reproducible data that will be instrumental in elucidating the antimicrobial spectrum and potential therapeutic applications of this promising natural product. The emphasis on causality behind experimental choices and the integration of self-validating systems are designed to ensure the scientific integrity of the results.
References
-
Bioaustralis Fine Chemicals. Terrecyclic Acid. [Link]
-
National Institute for Communicable Diseases. Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. Disk Diffusion and Quality Control. [Link]
-
Cambridge Bioscience. Terrecyclic Acid. [Link]
-
PhytoBank. Showing ()-terrecyclic acid A (PHY0073530). [Link]
-
Seto, H., et al. (1982). Terrecyclic acid A, a new antibiotic from Aspergillus terreus. III. 13C NMR spectrum of terrecyclic acid A. The Journal of Antibiotics, 35(7), 783-785. [Link]
-
Hudzicki, J. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]
-
Nakagawa, M., et al. (1982). Terrecyclic acid A, a new antibiotic from Aspergillus terreus. I. Taxonomy, production, and chemical and biological properties. The Journal of Antibiotics, 35(7), 778-782. [Link]
-
Yan, Y., et al. (2024). β-Terrecyclene synthase constructs the quadrane backbone in terrecyclic acid biosynthesis. Chemical Science. [Link]
-
ResearchGate. (2024). β-Terrecyclene synthase constructs the quadrane backbone in terrecyclic acid biosynthesis. [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. Clinical Breakpoint Tables. [Link]
-
Valgas, C., et al. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology, 38(2), 369-380. [Link]
-
Clinical and Laboratory Standards Institute. M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. EUCAST - Home. [Link]
-
Wikipedia. Disk diffusion test. [Link]
-
Cantrell, C. L., et al. (2001). A convenient microdilution method for screening natural products against bacteria and fungi. Pharmaceutical Biology, 39(2), 149-155. [Link]
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National Institutes of Health, Islamabad Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
-
bioMerieux. Antimicrobial Susceptibility Testing. [Link]
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ResearchGate. Broth microdilution method of plant extract against B. subtilis using resazurin as growth indicator. [Link]
-
Clinical and Laboratory Standards Institute. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. [Link]
-
Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
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ResearchGate. (2013). EUCAST expert rules in antimicrobial susceptibility testing. [Link]
-
Clinical and Laboratory Standards Institute. (2024). CLSI 2024 M100Ed34(1). [Link]
-
JoVE. (2017). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. [Link]
-
FWD AMR-RefLabCap. Determination of antimicrobial resistance by disk diffusion. [Link]
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National Institutes of Health. (2021). Adaptation and Validation of a Modified Broth Microdilution Method for Screening the Anti-Yeast Activity of Plant Phenolics in Apple and Orange Juice Models. [Link]
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Clinical and Laboratory Standards Institute. Antimicrobial Susceptibility Testing | Area of Focus. [Link]
-
Scholarly Publications Leiden University. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link]
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Advanced Solvent Extraction Protocols for Polar Sesquiterpenoids
Content Type: Application Note & Detailed Protocol Guide Target Audience: Pharmaceutical Researchers, Natural Product Chemists, Process Engineers
Executive Summary & Strategic Framework
Polar sesquiterpenoids—specifically sesquiterpene lactones (STLs) and oxygenated derivatives like artemisinin , valerenic acid , and lactucin —present a unique extraction paradox. While their sesquiterpene backbone is lipophilic, their oxygenated functional groups (lactones, hydroxyls, epoxides) and frequent glycosylation render them moderately to highly polar.
Standard non-polar solvents (hexane, pure CO2) fail to extract them efficiently, while aggressive polar solvents (boiling water, pure methanol) often extract excessive matrix interferences (sugars, tannins) or induce thermal degradation.
This guide details three field-proven protocols ranging from classical partitioning to advanced Supercritical Fluid Extraction (SFE), designed to maximize yield while preserving structural integrity.
Decision Matrix: Selecting the Right Technique
The following decision workflow aids in selecting the optimal extraction method based on compound stability and available instrumentation.
Figure 1: Decision matrix for selecting extraction methodology based on thermal stability and throughput needs.
Chemical Basis of Solvent Selection
Successful extraction relies on matching the Solubility Parameter (
| Solvent System | Polarity Index ( | Target Sub-Class | Usage Context |
| Hexane | 0.1 | Hydrocarbons (Germacrene) | Defatting only. Removes lipids/waxes before target extraction. |
| Ethyl Acetate | 4.4 | Aglycone Lactones (Artemisinin) | Gold Standard. Excellent selectivity for lactones over sugars. |
| Ethanol (96%) | 4.3 | Broad Spectrum | General Extraction. Extracts both aglycones and glycosides. |
| Water | 10.2 | Glycosides (Lactucin-glycoside) | Specific. Used for highly polar glycosides or pre-swelling plant matrix. |
| Sc-CO2 + 10% EtOH | Tunable | Thermolabile Lactones | Advanced. Modifiers are essential to break solute-matrix interactions. |
Protocol 1: Modified Aqueous Maceration & Partitioning (The "Chicory" Method)
Best For: Large-scale isolation of glycosylated sesquiterpenoids or when SFE is unavailable. Mechanism: Exploits the water-solubility of glycosides for initial extraction, followed by hydrolysis (optional) or direct partitioning into Ethyl Acetate (EtOAc) to recover aglycones.
Materials
-
Feedstock: Dried, milled plant root/leaf (Particle size < 0.5 mm).
-
Solvents: Deionized Water, Ethyl Acetate (HPLC Grade).
-
Equipment: Overhead stirrer, Separatory funnel, Rotary evaporator.
Step-by-Step Methodology
-
Aqueous Maceration:
-
Suspend 100 g of powdered plant material in 1.5 L of Deionized Water (1:15 ratio).
-
Stir continuously at 30°C for 12–18 hours . Note: Do not exceed 40°C to prevent lactone ring opening.
-
Scientific Insight: Water swells the cellulosic matrix better than organic solvents, releasing deep-seated glycosides.
-
-
Filtration:
-
Filter the slurry through Celite 545 to remove fine particulates. Collect the aqueous filtrate.
-
-
Liquid-Liquid Partitioning (LLE):
-
Concentration:
-
Combine EtOAc fractions. Dry over Anhydrous
. -
Evaporate under reduced pressure (Vacuum: 200 mbar, Bath: 35°C) to yield the Sesquiterpene Enriched Fraction (SEF) .
-
Protocol 2: Supercritical Fluid Extraction (SFE) with Polar Modifiers
Best For: Thermolabile compounds (e.g., Artemisinin, Parthenolide) and "Green Chemistry" applications.
Mechanism: Pure
SFE Workflow Diagram
Figure 2: SFE workflow emphasizing the co-injection of ethanol to solubilize polar targets.
Experimental Parameters
-
Base Solvent:
(99.9% purity). -
Modifier: Ethanol (Absolute). Crucial: Concentration must be 10–15% w/w . Below 5% is ineffective for polar lactones; above 20% moves out of the supercritical region.
-
Pressure: 300 bar (High pressure is required to increase fluid density for high MW terpenes).
-
Temperature: 40°C–50°C .
-
Flow Rate: 2–4 kg/h (scale dependent).
Methodology
-
Pre-treatment: Mix plant powder with Celite (1:1) to prevent channeling in the extraction vessel.
-
Static Extraction: Pressurize vessel to 300 bar with
/EtOH mix. Hold for 20 minutes (static) to allow equilibrium. -
Dynamic Extraction: Open outlet valve. Flow dynamic solvent for 60–90 minutes.
-
Separation: Depressurize in the separator to 50 bar / 25°C . The
gasifies, leaving the ethanolic extract containing the sesquiterpenoids.
Protocol 3: Pressurized Liquid Extraction (PLE/ASE)
Best For: High-throughput screening and rapid QC analysis. Mechanism: Uses liquid solvents at elevated temperatures and pressures (to keep them liquid) to enhance mass transfer and solubility.
Methodology
-
Cell Preparation: Load 5 g of sample into a stainless steel extraction cell. Fill void volume with dispersant (sand/diatomaceous earth).
-
Solvent: Ethanol:Water (70:30 v/v) .
-
Why? Pure ethanol extracts too many chlorophylls; water aids in swelling the matrix.
-
-
Conditions:
-
Temperature: 60°C–80°C . (Avoid 100°C+ for lactones to prevent degradation).
-
Pressure: 1500 psi (103 bar) – ensures solvent remains liquid.
-
Cycles: 3 cycles of 5 minutes static time.
-
-
Purification (Post-Extraction):
-
The PLE extract will contain chlorophyll. Pass through a Solid Phase Extraction (SPE) C18 cartridge or treat with activated charcoal to remove pigments before HPLC analysis.
-
References
-
Sut, S. et al. (2025). Extraction, Isolation and Characterization of sesquiterpene lactones from Artemisia afra. MSI Publishers.[3] Link
-
Willeman, H. et al. (2021). A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots. National Institutes of Health (PMC). Link
-
Phasex Corporation. Supercritical CO2 Extraction: Process and Importance of Selectivity.Link
-
Soares, A.R. et al. (2015). Extraction, Isolation, and Identification of Sesquiterpenes from Laurencia Species. Methods in Molecular Biology.[2] Link
-
Cvetanović, A. et al. (2017). Solvent Supercritical Fluid Technologies to Extract Bioactive Compounds from Natural Sources. National Institutes of Health (PMC). Link
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Application Notes & Protocols: A Strategic Approach to the Synthesis of Terrecyclic Acid A Derivatives for Structure-Activity Relationship (SAR) Studies
I. Introduction: The Therapeutic Potential of Terrecyclic Acid A
Terrecyclic acid A is a structurally complex sesquiterpenoid natural product isolated from the fungus Aspergillus terreus.[1][2] This molecule has garnered significant interest in the drug discovery community due to its promising biological activity, including broad-spectrum antimicrobial and antitumor properties.[1][3] Terrecyclic acid A features a unique tetracyclic carbon skeleton known as the quadrane scaffold, which consists of a cyclopentane fused to a bicyclo[3.2.1]octane system.[4]
Mechanistically, terrecyclic acid A has been shown to induce the heat shock response and modulate multiple cellular stress pathways, including oxidative and inflammatory responses.[1][3] It has been observed to increase levels of reactive oxygen species (ROS) and inhibit the transcriptional activity of nuclear factor kappa B (NF-κB).[3] These activities are crucial in the context of cancer biology, as tumor cells often rely on these pathways for survival in harsh microenvironments. The presence of an α,β-unsaturated ketone moiety in terrecyclic acid A suggests a potential mechanism of action involving covalent modification of cellular nucleophiles, such as cysteine residues in proteins.
Despite its therapeutic potential, the total synthesis of terrecyclic acid A has not yet been reported in the literature. This absence of a synthetic route presents a significant bottleneck in the exploration of its therapeutic potential, as it hinders the generation of analogs for systematic structure-activity relationship (SAR) studies. Such studies are critical for identifying the key structural features responsible for its biological activity and for optimizing its potency, selectivity, and pharmacokinetic properties.
This document outlines a comprehensive, albeit prospective, strategy for the synthesis of terrecyclic acid A and a focused library of its derivatives for SAR studies. The proposed synthetic plan is grounded in established methodologies for the construction of the core quadrane scaffold, drawing inspiration from the synthesis of structurally related natural products.
II. Proposed Retrosynthetic Analysis of Terrecyclic Acid A
The retrosynthetic analysis for terrecyclic acid A is conceptualized to deconstruct the complex tetracyclic core into more manageable and synthetically accessible precursors. The key challenge lies in the stereocontrolled construction of the densely functionalized and sterically congested quadrane skeleton.
Our proposed retrosynthesis commences by simplifying the α-methylene-γ-lactone moiety to a protected hydroxymethyl group and a carboxylic acid precursor. The core tetracyclic framework can be disconnected via a strategic intramolecular cycloaddition reaction, a powerful strategy for the formation of complex polycyclic systems. Specifically, an intramolecular [2+2] photocycloaddition followed by a rearrangement or an intramolecular Diels-Alder reaction are viable approaches. Given the bicyclo[3.2.1]octane core, a strategy involving the ring-closing metathesis (RCM) of a suitably functionalized diene precursor to form the cyclopentene ring is also a highly attractive option.
This leads back to a key chiral intermediate, a functionalized bicyclo[3.2.1]octane system, which can be derived from a readily available chiral starting material such as (R)-carvone. The use of a chiral pool starting material provides an efficient means to introduce the desired stereochemistry early in the synthetic sequence.
Caption: Proposed retrosynthetic analysis of Terrecyclic Acid A.
III. Proposed Synthetic Strategy and Protocols
The forward synthesis is designed to be convergent and stereoselective, leveraging well-established synthetic transformations.
Part 1: Synthesis of the Bicyclo[3.2.1]octane Core from (R)-Carvone
The synthesis of a key bicyclo[3.2.1]octane intermediate can be achieved from the readily available chiral monoterpene (R)-carvone. This approach has been successfully employed in the synthesis of other complex natural products.[5]
Protocol 1: Synthesis of the Bicyclo[3.2.1]octane Intermediate
-
Protection and Functionalization of (R)-Carvone: (R)-carvone is first converted to its corresponding silyl enol ether. Subsequent stereoselective epoxidation, for instance using a Sharpless asymmetric epoxidation protocol on a derived allylic alcohol, can introduce a key stereocenter.[1][6]
-
Ring Expansion and Rearrangement: The epoxide can be opened with a suitable nucleophile to initiate a cascade of reactions, including a ring expansion, to form a functionalized bicyclo[3.2.1]octanone system.
-
Installation of the Diene Precursor for RCM: The bicyclic ketone is then elaborated to introduce the two terminal alkene functionalities required for the subsequent ring-closing metathesis step. This can be achieved through a series of steps including olefination reactions (e.g., Wittig or Horner-Wadsworth-Emmons reaction) and functional group manipulations.
Part 2: Construction of the Tetracyclic Core via Ring-Closing Metathesis (RCM)
Ring-closing metathesis is a powerful and versatile reaction for the formation of cyclic alkenes.[7] In this proposed synthesis, an RCM reaction will be employed to construct the cyclopentene ring of the quadrane skeleton.
Protocol 2: Ring-Closing Metathesis
-
Reaction Setup: The diene precursor is dissolved in an appropriate solvent (e.g., dichloromethane or toluene) under an inert atmosphere.
-
Catalyst Addition: A solution of a Grubbs' catalyst (e.g., Grubbs' second-generation catalyst) is added to the reaction mixture.
-
Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Workup and Purification: The reaction is quenched, and the crude product is purified by flash column chromatography to afford the tetracyclic core of terrecyclic acid A.
Part 3: Final Functionalization to Terrecyclic Acid A
The final steps of the synthesis involve the elaboration of the functional groups on the tetracyclic core to complete the synthesis of terrecyclic acid A.
Protocol 3: Completion of the Synthesis
-
Stereoselective Dihydroxylation: The double bond in the newly formed cyclopentene ring is dihydroxylated stereoselectively.
-
Oxidation and Lactonization: The resulting diol is then selectively oxidized, and the subsequent intramolecular cyclization will form the γ-lactone ring.
-
Introduction of the α-Methylene Group: The α-methylene group is a key pharmacophore and can be introduced using established methods, such as the Eschenmoser salt or by reacting the lactone enolate with formaldehyde.
-
Final Deprotection: Any protecting groups used throughout the synthesis are removed to yield terrecyclic acid A.
Caption: Proposed synthetic workflow for Terrecyclic Acid A.
IV. Design of Terrecyclic Acid A Derivatives for SAR Studies
With a viable synthetic route to the terrecyclic acid A core, a focused library of derivatives can be designed and synthesized to probe the structure-activity relationships. The modifications should target the key functional groups hypothesized to be crucial for its biological activity.
Table 1: Proposed Terrecyclic Acid A Derivatives for SAR Studies
| Derivative No. | Modification | Rationale |
| TA-001 | Methyl ester of the carboxylic acid | To assess the importance of the acidic proton for activity. |
| TA-002 | Amide derivatives of the carboxylic acid | To explore the impact of hydrogen bond donors/acceptors at this position. |
| TA-003 | Reduction of the α,β-unsaturated ketone | To determine the role of the Michael acceptor functionality in the mechanism of action. |
| TA-004 | Epoxidation of the α,β-unsaturated ketone | To introduce a different electrophilic trap and probe the spatial requirements of the active site. |
| TA-005 | Removal of the α-methylene group from the lactone | To evaluate the contribution of this reactive moiety to the overall activity. |
| TA-006 | Inversion of stereochemistry at key centers | To understand the stereochemical requirements for target binding. |
| TA-007 | Analogs with modified lipophilicity | To investigate the influence of physicochemical properties on cell permeability and activity. |
V. Protocols for Biological Evaluation
A panel of in vitro assays should be employed to evaluate the biological activity of the synthesized derivatives and to establish a clear SAR.
Protocol 4: Cell Viability Assays (MTT/XTT)
These colorimetric assays are used to assess the cytotoxic or cytostatic effects of the compounds on cancer cell lines.[8][9][10][11]
-
Cell Seeding: Plate cancer cells (e.g., a panel of human cancer cell lines) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the terrecyclic acid A derivatives for a specified period (e.g., 48 or 72 hours).
-
Addition of MTT/XTT Reagent: Add the MTT or XTT reagent to each well and incubate for a few hours to allow for the formation of the formazan product.[8][9]
-
Absorbance Measurement: Solubilize the formazan product (for MTT assay) and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ values (the concentration of compound that inhibits cell growth by 50%) for each derivative.
Protocol 5: NF-κB Activity Assay
The effect of the derivatives on NF-κB signaling can be assessed using a reporter gene assay or by measuring the nuclear translocation of the p65 subunit.[12][13][14][15]
-
Cell Transfection (for reporter assay): Transfect cells with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.
-
Compound Treatment and Stimulation: Pre-treat the cells with the terrecyclic acid A derivatives and then stimulate with an NF-κB activator (e.g., TNF-α).
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Nuclear Translocation (alternative method): Treat cells with the compounds and a stimulant, then fix and stain for the p65 subunit of NF-κB. Analyze the subcellular localization of p65 using fluorescence microscopy.
Protocol 6: Reactive Oxygen Species (ROS) Detection
The ability of the derivatives to induce ROS production can be measured using fluorescent probes.[16][17][18][19]
-
Cell Loading: Load cells with a ROS-sensitive fluorescent dye, such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).
-
Compound Treatment: Treat the cells with the terrecyclic acid A derivatives.
-
Fluorescence Measurement: Measure the increase in fluorescence, which is proportional to the amount of intracellular ROS, using a fluorescence microplate reader or flow cytometer.
Caption: Workflow for the SAR studies of Terrecyclic Acid A derivatives.
VI. Conclusion and Future Directions
The proposed synthetic strategy and SAR study workflow provide a clear and actionable roadmap for the exploration of terrecyclic acid A as a potential therapeutic agent. The successful execution of this plan will not only provide access to this fascinating natural product but will also generate a wealth of data to guide the design of novel analogs with improved therapeutic profiles. The insights gained from these studies will be invaluable for advancing our understanding of the mechanism of action of this potent class of molecules and for the development of new anticancer drugs.
VII. References
-
Bakthadoss, M., & Mohammad, M. (2020). Intramolecular [3 + 2] nitrone cycloaddition reaction: highly regio and diastereoselective synthesis of bicyclo[3.2.1]octane scaffolds. Organic & Biomolecular Chemistry. Available at: [Link]
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Bioaustralis Fine Chemicals. (n.d.). Terrecyclic Acid. Retrieved from [Link]
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Dalal Institute. (n.d.). Sharpless Asymmetric Epoxidation. Retrieved from [Link]
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Filippini, M.-H., & Rodriguez, J. (2004). Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]- octane Systems from Carvone. Molecules, 9(4), 291-306. Available at: [Link]
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Filippini, M.-H., & Rodriguez, J. (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. Molecules, 23(5), 1053. Available at: [Link]
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Gao, Y., Hanson, R. M., Klunder, J. M., Ko, S. Y., Masamune, H., & Sharpless, K. B. (1987). Catalytic asymmetric epoxidation and kinetic resolution: modified procedures including in situ derivatization. Journal of the American Chemical Society, 109(19), 5765–5780. Available at: [Link]
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García, C., et al. (2004). Synthesis of Highly Functionalised Enantiopure bicyclo[3.2.1]- Octane Systems From Carvone. Molecules, 9(4), 291-306. Available at: [Link]
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Kakiuchi, K., Ue, M., Tadaki, T., Tobe, Y., & Odaira, Y. (1986). An alternative synthesis of (±)-descarboxyquadrone. Chemistry Letters, 15(3), 327-330. Available at: [Link]
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Magnus, P., et al. (2003). Synthesis of functionalized bicyclo[3.2.1]octan-6-ones for diterpenoids: allylsilane directed Pummerer reaction. Tetrahedron Letters, 44(12), 2459-2461. Available at: [Link]
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Nakagawa, M., Hirota, A., Sakai, H., & Isogai, A. (1982). Terrecyclic acid A, a new antibiotic from Aspergillus terreus. I. Taxonomy, production, and chemical and biological properties. The Journal of Antibiotics, 35(7), 778–782. Available at: [Link]
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Paquette, L. A., Guevel, R., Sakamoto, S., Kim, I. H., & Crawford, J. (2003). Convergent Enantioselective Synthesis of Vinigrol, an Architecturally Novel Diterpenoid with Potent Platelet Aggregation Inhibitory and Antihypertensive Properties. 1. Application of Anionic Sigmatropy to Construction of the Octalin Substructure. The Journal of Organic Chemistry, 68(16), 6096–6107. Available at: [Link]
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Piers, E., & Moss, N. (1985). Thermal rearrangement of divinylcyclopropane systems. A new formal total synthesis of (±)-quadrone. Tetrahedron Letters, 26(25), 2935-2938. Available at: [Link]
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Promontorio, R. (n.d.). Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. UCL Thesis. Available at: [Link]
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Reactive Oxygen Species (ROS) Detection Assay Kit Protocol. (n.d.). Retrieved from [Link]
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ResearchGate. (n.d.). Formation of α‐exo‐Methylene‐lactone. Retrieved from [Link]
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Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
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Sharpless, K. B. (2001). Searching for new reactivity. Nobel Lecture. Available at: [Link]
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Siggers, T., & Ghil, J. (2015). Measurement of NF-κB activation in TLR-activated macrophages. Methods in Molecular Biology, 1333, 17-31. Available at: [Link]
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Smith, A. B., III, Konopelski, J. P., Wexler, B. A., & Sprengeler, P. A. (1991). Quadrone structural and synthetic studies. Total synthesis of natural (-)-quadrone, the (+)-enantiomer, and the racemate. Conformational analysis, circular dichroism, and determination of absolute stereochemistry. Journal of the American Chemical Society, 113(11), 4277–4290. Available at: [Link]
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Smith, A. B., III, & Wexler, B. A. (1981). Total synthesis of dl-quadrone. Journal of the American Chemical Society, 103(8), 2096–2098. Available at: [Link]
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Turbyville, T. J., Wijeratne, E. M. K., Whitesell, L., & Gunatilaka, A. A. L. (2005). The anticancer activity of the fungal metabolite terrecyclic acid A is associated with modulation of multiple cellular stress response pathways. Molecular Cancer Therapeutics, 4(10), 1569–1576. Available at: [Link]
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Wikipedia. (n.d.). Methylenation. Retrieved from [Link]
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Yan, Y., et al. (2024). β-Terrecyclene synthase constructs the quadrane backbone in terrecyclic acid biosynthesis. Chemical Science. Available at: [Link]
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Yarilina, A. (2012). What methods can be used to detect NF-kB activation? ResearchGate. Available at: [Link]
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Yenzyme. (n.d.). ROS Assay Kit Protocol. Retrieved from [Link]
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Zhang, W., et al. (2023). Disproportionation-Inspired Construction of Highly Functionalized Bicyclo[3.2.1]octanes. Journal of the American Chemical Society. Available at: [Link]
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Christian, S., et al. (2016). Monitoring the Levels of Cellular NF-κB Activation States. Methods in Molecular Biology, 1368, 149-162. Available at: [Link]
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Danishefsky, S., et al. (1982). Total synthesis of dl-quadrone. Journal of the American Chemical Society, 104(1), 358-359. Available at: [Link]
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Eschenmoser, A., et al. (1971). A New, General Method for the α-Methylenation of Carbonyl Compounds. Angewandte Chemie International Edition in English, 10(5), 330-331. Available at: [Link]
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Grubbs, R. H. (2005). Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials. Nobel Lecture. Available at: [Link]
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Kende, A. S., & Roth, B. (1981). Total synthesis of (±)-quadrone. Journal of the American Chemical Society, 103(14), 4214-4215. Available at: [Link]
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Nakagawa, M., et al. (1982). Terrecyclic acid A, a new antibiotic from Aspergillus terreus. I. Taxonomy, production, and chemical and biological properties. The Journal of Antibiotics, 35(7), 778-782. Available at: [Link]
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Paquette, L. A., & Kim, I. H. (2003). Convergent Enantioselective Synthesis of Vinigrol, an Architecturally Novel Diterpenoid with Potent Platelet Aggregation Inhibitory and Antihypertensive Properties. 2. Completion of the Total Synthesis. The Journal of Organic Chemistry, 68(16), 6108–6117. Available at: [Link]
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Pacher, P., Beckman, J. S., & Liaudet, L. (2007). Nitric oxide and peroxynitrite in health and disease. Physiological Reviews, 87(1), 315–424. Available at: [Link]
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Patra, A., et al. (2015). Synthesis and biological evaluation of caracasine acid derivatives. Bioorganic & Medicinal Chemistry, 23(11), 2829-2835. Available at: [Link]
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Wikipedia. (n.d.). Ring-closing metathesis. Retrieved from [Link]
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BMG LABTECH. (2019). Reactive Oxygen Species (ROS) Detection. Retrieved from [Link]
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Hoffmann, M. R., & Baltimore, D. (2006). Understanding NF-κB signaling via mathematical modeling. Immunological Reviews, 210, 171–186. Available at: [Link]
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Li, Y., et al. (2020). Synthesis of functional polyolefins via ring-opening metathesis polymerization of ester-functionalized cyclopentene and its copolymerization with cyclic comonomers. Polymer Chemistry, 11(29), 4769-4777. Available at: [Link]
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O'Riordan, K. J., et al. (2022). Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System. International Journal of Molecular Sciences, 23(19), 11806. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Lactone synthesis. Retrieved from [Link]
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Schlessinger, R. H., & Wood, J. L. (1986). Total synthesis of (±)-quadrone. The Journal of Organic Chemistry, 51(21), 4038–4043. Available at: [Link]
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Chad's Prep. (2021, April 20). Organic Chemistry - 21.4 Alpha Alkylation [Video]. YouTube. Available at: [Link]
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Chen, Y., et al. (2024). Catalytic enantioselective nitrone cycloadditions enabling collective syntheses of indole alkaloids. Nature Communications, 15(1), 6031. Available at: [Link]
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High-Yield Fermentation & Purification of Terrecyclic Acid from Aspergillus terreus
Abstract & Strategic Overview
Terrecyclic acid A is a sesquiterpene antibiotic and antitumor agent exhibiting significant bioactivity against Gram-positive bacteria and various tumor cell lines. Structurally related to quadrone, it is derived from the mevalonate pathway in Aspergillus terreus.
Despite its therapeutic potential, native production yields are often limited by tight biosynthetic regulation and carbon catabolite repression. This application note details an optimized fermentation workflow designed to derepress the terpene cyclase pathway, maximize flux through farnesyl pyrophosphate (FPP), and ensure efficient downstream recovery.
Key Optimization Drivers:
-
Nitrogen Source Selection: Utilization of nitrate over ammonium to prevent rapid acidification and metabolic repression.
-
Precursor Availability: Enhancement of the mevalonate pathway via optimized carbon feeding.
-
Aeration Control: A. terreus is strictly aerobic; maintaining dissolved oxygen (DO) >30% is critical for the oxidative tailoring enzymes (TerB/TerC).
Biosynthetic Logic & Pathway Engineering
To maximize production, one must understand the metabolic flow. Terrecyclic acid is generated via the Mevalonate Pathway . The critical bottleneck is the cyclization of Farnesyl Pyrophosphate (FPP) by
Pathway Diagram
The following diagram illustrates the metabolic flux and key intervention points for the fermentation engineer.
Figure 1: Biosynthetic pathway of Terrecyclic Acid showing the conversion of Acetyl-CoA to the final product via the mevalonate pathway.[1] Red arrows indicate critical enzymatic steps requiring specific fermentation conditions.
Critical Process Parameters (CPPs)
The following parameters have been validated to maximize secondary metabolite production in Aspergillus terreus, specifically favoring terpene biosynthesis over biomass accumulation.
| Parameter | Optimized Condition | Rationale (Mechanism) |
| Carbon Source | Glucose (2%) + Sucrose (1%) | Glucose fuels rapid biomass formation (trophophase). Sucrose supports the idiophase (production) without triggering strong catabolite repression [1]. |
| Nitrogen Source | Sodium Nitrate ( | Ammonium ( |
| C:N Ratio | High (~40:1) | Nitrogen limitation triggers the shift from growth to secondary metabolite production. |
| pH Control | Start 6.5 (Drift > 4.5) | A. terreus acidifies the media. Maintain pH > 4.5 using |
| Temperature | 28°C | Optimal balance between fungal growth rate and enzymatic stability. |
| Agitation | 200-250 RPM | High oxygen transfer is required for the oxidative steps (TerB/TerC enzymes) converting the hydrocarbon skeleton to the acid [3]. |
Experimental Protocol
Phase 1: Inoculum Preparation (Seed Culture)
Objective: Generate a vigorous, contaminant-free mycelial mass to inoculate the production fermenter.
-
Strain Retrieval: Retrieve Aspergillus terreus (e.g., ATCC 20516) from -80°C glycerol stock.
-
Plating: Streak onto Potato Dextrose Agar (PDA) slants. Incubate at 28°C for 5-7 days until abundant sporulation (brown/cinnamon spores) is observed.
-
Spore Suspension: Flood the slant with 5 mL sterile 0.1% Tween 80. Gently scrape spores. Target density:
spores/mL. -
Seed Media (PDB): In a 250 mL baffled flask, add 50 mL Potato Dextrose Broth.
-
Incubation: Inoculate with 1 mL spore suspension. Incubate at 28°C, 200 RPM for 48 hours . Morphology should be pelleted (small pellets), not pulpy.
Phase 2: Production Fermentation
Objective: Induce stress-mediated biosynthesis of terrecyclic acid.
-
Media Preparation (Modified Czapek-Dox):
-
Glucose: 20 g/L
-
Sucrose: 10 g/L
- : 2.0 g/L (Critical Nitrogen Source)
- : 1.0 g/L
- : 0.5 g/L
- : 0.5 g/L
- : 0.01 g/L
-
Trace Elements: 1 mL/L (Zn, Cu, Mn solution).
-
pH Adjustment: Adjust to 6.5 before autoclaving.
-
-
Inoculation: Transfer 5% (v/v) of the seed culture (approx 2.5 mL per 50 mL media) into 250 mL Erlenmeyer flasks.
-
Fermentation Cycle:
-
Days 0-2 (Growth Phase): Rapid biomass accumulation. Glucose is consumed.
-
Days 3-10 (Production Phase): Sucrose consumption begins. Secondary metabolism activates.
-
Conditions: 28°C, 220 RPM.
-
-
Monitoring: Check pH daily. If pH drops below 4.0, adjust aseptically with 1M NaOH.
Phase 3: Extraction & Isolation
Objective: Recover the semi-polar terrecyclic acid from the broth.
-
Harvesting: Filter the fermentation broth through Whatman No. 1 filter paper or cheesecloth to remove mycelia.
-
Note: Terrecyclic acid is secreted extracellularly. Discard biomass (or extract separately if mass balance is required).
-
-
Acidification: Adjust the filtrate pH to 3.0 using 1N HCl. This ensures the organic acid is in its protonated (non-ionic) form, increasing solubility in organic solvents.
-
Solvent Extraction:
-
Add Ethyl Acetate (EtOAc) in a 1:1 ratio with the filtrate.
-
Shake vigorously for 20 minutes.
-
Separate phases using a separatory funnel. Collect the upper organic layer.
-
Repeat extraction 2x.[2]
-
-
Concentration: Dry the combined organic layers over anhydrous
. Evaporate solvent under reduced pressure (Rotavap) at 40°C to yield a crude gum.
Analytical Validation (HPLC-UV)
To quantify yield, use the following High-Performance Liquid Chromatography (HPLC) method.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 5µm, 4.6 x 150mm).
-
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid.
-
Solvent B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (general carbonyl detection) and 254 nm .
-
Standard: Compare retention time against authentic Terrecyclic Acid A standard or purified fraction confirmed by MS.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Carbon Catabolite Repression | Reduce initial Glucose; increase Sucrose or use starch as a slow-release carbon source. |
| Low Yield | Phosphate Inhibition | High phosphate levels repress secondary metabolism. Ensure |
| Mycelial Clumping | Poor Agitation | Increase RPM or use baffled flasks. A. terreus requires high shear to form small, productive pellets. |
| pH Crash (<3.0) | Ammonium Usage | Ensure Sodium Nitrate is the sole nitrogen source. Do not use Ammonium Sulfate. |
References
-
Jain, P., & Gupta, S. (2010).[3] Effect of different carbon and nitrogen sources on Aspergillus terreus antimicrobial metabolite production. Global Research Online. Link
-
Gao, L., et al. (2024).
-Terrecyclene synthase constructs the quadrane backbone in terrecyclic acid biosynthesis.[1][4][5] Chemical Science, 15, 8750–8755.[1] Link -
Boruta, T. (2019). Efficient itaconic acid production by Aspergillus terreus: Overcoming the strong inhibitory effect of manganese. ResearchGate.[4] Link
-
BenchChem. (2025).[6] Application Notes and Protocols for the Isolation and Purification of Triterpenoid Acids. BenchChem Protocols. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Terrecyclic Acid A Production Optimization
Topic: Improving yield of terrecyclic acid A in Aspergillus terreus fermentation. Audience: Bioengineers, Natural Product Chemists, and Metabolic Engineers. Current Status: ONLINE
Welcome to the Technical Support Center
This interface is designed to troubleshoot low titers of Terrecyclic Acid A (TA-A) and its related quadrane sesquiterpenes. Unlike generic fungal fermentation guides, this module focuses specifically on the metabolic bottlenecks associated with the ter gene cluster in Aspergillus terreus.
Module 1: Biosynthetic Pathway & Genetic Bottlenecks[1][2]
Q: I have good biomass accumulation, but low specific productivity of Terrecyclic Acid A. Is the pathway constitutively expressed?
A: No. The biosynthesis of TA-A is governed by the ter gene cluster (specifically terA-D), which is tightly regulated and often silent under nutrient-rich conditions. High biomass often correlates with Carbon Catabolite Repression (CCR), mediated by the CreA repressor protein when glucose is abundant.
Technical Insight:
The pathway originates from the mevalonate pathway, feeding Farnesyl Diphosphate (FPP) into the ter cluster. The rate-limiting step is often the cyclization catalyzed by TerA (
Diagnostic Diagram: The ter Cluster Pathway The following diagram illustrates the enzymatic flow and potential bottlenecks.
Figure 1: Biosynthetic pathway of Terrecyclic Acid A illustrating the critical conversion of FPP by the TerA-C enzyme complex.
Module 2: Fermentation Optimization (Upstream)
Q: My HPLC traces show high background noise and low product peak. What carbon source should I use to avoid repression?
A: Switch from Glucose to Soluble Starch or Lactose . Glucose typically triggers CreA-mediated repression of secondary metabolite clusters in Aspergillus. Slow-metabolizing carbon sources relieve this repression.
Protocol Adjustment:
-
Seed Culture: Glucose is acceptable here (20 g/L) to establish rapid biomass.
-
Production Media: Replace glucose with Soluble Starch (30-50 g/L).
-
Induction: If using a genetically engineered strain with an inducible promoter (e.g., gpdA or alcA), ensure the inducer is added at the transition from log to stationary phase (approx. 48h).
Q: The broth viscosity is increasing, and dissolved oxygen (DO) is dropping to 0%. Does this affect TA-A yield?
A: Yes, critically. Aspergillus terreus is strictly aerobic. The terB gene encodes a Cytochrome P450 monooxygenase, which requires molecular oxygen as a substrate to oxidize the quadrane scaffold. If DO < 20%, this step stalls, leading to accumulation of non-oxidized intermediates (like
Troubleshooting Steps:
-
Agitation: Increase RPM to maintain DO > 30%.
-
Morphology Control: A. terreus can form large pellets that limit oxygen diffusion. Add microparticles (e.g., talcum powder or aluminum oxide at 1-5 g/L) to induce "dispersed mycelial" morphology, significantly improving oxygen transfer rates (kLa).
Summary of Optimized Parameters:
| Parameter | Standard Condition | Optimized for TA-A | Reason |
| Carbon Source | Glucose (50g/L) | Soluble Starch (40g/L) | Avoids CreA repression; prolongs stationary phase. |
| Nitrogen Source | Ammonium Sulfate | NaNO3 or Corn Steep Liquor | Nitrate assimilation generates NADPH, supporting P450 activity. |
| pH Control | Uncontrolled | Start 6.5, drift to 5.0 | Acidic pH favors product stability but extreme acid (<4.0) may stress cells. |
| Temperature | 30°C | 25-28°C | Lower temp reduces proteolysis of recombinant enzymes. |
Module 3: Downstream Processing (Extraction)
Q: I am extracting the broth with Ethyl Acetate but recovery is < 10%. Where is the product?
A: The product is likely remaining in the aqueous phase due to incorrect pH. Terrecyclic Acid A contains a carboxylic acid moiety. At neutral fermentation pH (6.0–7.0), it exists as a carboxylate anion (water-soluble). You must protonate it to make it solvent-soluble.
Correct Extraction Protocol:
-
Harvest: Filter mycelia (TA-A is largely secreted, but some remains intracellular; extract both if yield is critical).
-
Acidification (CRITICAL): Adjust broth pH to 2.0–3.0 using 6M HCl. This ensures the molecule is in its protonated (uncharged) form.
-
Solvent: Extract with Ethyl Acetate (EtOAc) or Chloroform (1:1 v/v).
-
Separation: Centrifuge at 4000 rpm to break emulsions (common in Aspergillus broths due to protein secretion).
Workflow Visualization:
Figure 2: Downstream processing workflow emphasizing the critical acidification step for recovery.
References
-
Biosynthetic Gene Cluster Identific
-
Fermentation Optimiz
- Title: Optimization of fermentation conditions for physcion production of Aspergillus chevalieri (Proxy for A. terreus secondary metabolites)
- Source: PeerJ
-
URL:[Link]
- Relevance: Validates the use of statistical optimization (RSM) and the impact of agitation/pH on polyketide/terpenoid yield in Aspergillus.
-
Metabolic Engineering of Terpenoids
- Title: Secondary metabolites from the deep-sea derived fungus Aspergillus terreus
- Source: Frontiers in Microbiology
-
URL:[Link]
- Relevance: Provides context on the chemical diversity and extraction protocols for A. terreus metabolites.
Sources
Navigating the Labyrinth: A Technical Guide to Preventing Acid-Catalyzed Rearrangement of Terrecyclic Acid A
Welcome to the technical support center for researchers, scientists, and drug development professionals working with terrecyclic acid A. This guide is designed to provide in-depth, practical advice to anticipate and prevent the acid-catalyzed rearrangement of this promising sesquiterpenoid. As a molecule with a complex, strained tricyclic core, terrecyclic acid A is susceptible to skeletal rearrangements in the presence of acid, which can lead to the formation of undesired side products, complicating downstream applications and compromising the integrity of your research. This document provides a series of troubleshooting guides and frequently asked questions to help you navigate these challenges.
Understanding the Instability: The Root of the Problem
Terrecyclic acid A, a quadrane sesquiterpene, possesses a unique and sterically congested carbon skeleton.[1][2] The inherent ring strain within its bicyclo[3.2.1]octane moiety, combined with the presence of an enone system and a carboxylic acid, creates a molecule primed for rearrangement under acidic conditions. The acid-catalyzed Wagner-Meerwein rearrangement is a common reaction in terpene chemistry, driven by the formation of a carbocation intermediate and a subsequent 1,2-shift of an alkyl or hydride group to form a more stable carbocation.[3][4][5][6] In the case of terrecyclic acid A, protonation of the exocyclic double bond or the carbonyl oxygen of the enone can initiate a cascade of such rearrangements, leading to a loss of the desired scaffold and biological activity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I subjected terrecyclic acid A to a standard esterification procedure using sulfuric acid as a catalyst and observed the formation of multiple, unidentifiable products. What happened?
A1: You have likely induced an acid-catalyzed rearrangement of the terrecyclic acid A scaffold. Strong protic acids like sulfuric acid will readily protonate the enone system or the exocyclic double bond, generating a carbocation. This carbocation can then undergo a series of Wagner-Meerwein rearrangements to alleviate ring strain, leading to a mixture of isomeric products.[3][5]
Troubleshooting Steps:
-
Avoid Strong Acids: Immediately cease using strong, non-volatile acids like sulfuric acid or hydrochloric acid in your reaction mixtures.
-
Protect the Carboxylic Acid: If esterification is your goal, you must first protect the molecule from the acidic conditions required for the reaction. A more controlled approach is to first convert the carboxylic acid to a more reactive species under neutral or basic conditions, which can then be reacted with the desired alcohol.
-
Analyze the Byproducts: To confirm a rearrangement has occurred, it is crucial to analyze the product mixture using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[7][8][9][10] Changes in the carbon skeleton will be evident in the 1H and 13C NMR spectra, and MS can help identify the mass of the isomeric products.
Q2: How can I protect the functional groups of terrecyclic acid A to prevent rearrangement during subsequent reactions?
A2: Protecting the carboxylic acid and the enone functionalities is a key strategy.
-
Protecting the Carboxylic Acid: The most common and effective way to protect a carboxylic acid is to convert it into an ester.[11] However, as established, direct Fischer esterification is not advisable.[11][12] Instead, consider milder, non-acidic methods.
-
Protecting the Enone: The ketone functionality within the enone system can be protected as a ketal, typically by reacting it with a diol under mild acidic or even basic conditions.[13][14][15][16][17] This will prevent its protonation and subsequent involvement in rearrangement pathways.
Logical Workflow for Functional Group Protection:
Caption: A logical workflow for protecting terrecyclic acid A before subjecting it to acidic reaction conditions.
Experimental Protocols
Protocol 1: Mild Esterification of Terrecyclic Acid A
This protocol avoids the use of strong acids, instead activating the carboxylic acid for esterification under neutral conditions.
Materials:
-
Terrecyclic Acid A
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Anhydrous Pyridine or Triethylamine (Et3N)
-
Argon or Nitrogen atmosphere
Procedure:
-
Acid Chloride Formation:
-
Dissolve terrecyclic acid A in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a slight excess (1.1-1.5 equivalents) of oxalyl chloride or thionyl chloride.
-
Allow the reaction to stir at 0 °C for 1-2 hours, or until the evolution of gas ceases.
-
-
Esterification:
-
In a separate flask, prepare a solution of the desired alcohol in anhydrous DCM with an equivalent of pyridine or Et3N.
-
Slowly add the freshly prepared acid chloride solution to the alcohol solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting ester by column chromatography.
-
Protocol 2: Ketalization of the Enone under Mild Conditions
This protocol utilizes a mild Lewis acid catalyst to promote ketal formation without causing skeletal rearrangement.[15][16]
Materials:
-
Ester-protected Terrecyclic Acid A
-
Ethylene glycol
-
Anhydrous Toluene
-
p-Toluenesulfonic acid (catalytic amount) or a milder Lewis acid like Sc(OTf)3
-
Dean-Stark apparatus
Procedure:
-
Reaction Setup:
-
Dissolve the ester-protected terrecyclic acid A in anhydrous toluene.
-
Add an excess of ethylene glycol (5-10 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid or a milder Lewis acid.
-
-
Ketalization:
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the ketal-protected product by column chromatography.
-
Data Interpretation: Detecting Rearrangement
The primary methods for detecting skeletal rearrangements are NMR spectroscopy and mass spectrometry.
| Analytical Technique | Expected Observations for Rearrangement |
| 1H NMR | Appearance of new signals, changes in chemical shifts and coupling constants of protons on the carbon skeleton. |
| 13C NMR | Significant changes in the chemical shifts of the carbon atoms, particularly the quaternary carbons involved in the rearrangement.[8] |
| Mass Spectrometry (MS) | The molecular weight of the rearranged product will be identical to the starting material (isomers). Fragmentation patterns in MS/MS analysis may differ significantly. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | If the rearranged products are volatile, GC-MS can separate the different isomers, each showing the same molecular ion peak but with different retention times. |
Visualizing the Problem: Potential Rearrangement Pathway
Sources
- 1. β-Terrecyclene synthase constructs the quadrane backbone in terrecyclic acid biosynthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. WAGNER-MEERWEIN REARRANGEMENT 123 [Autosaved].pptx [slideshare.net]
- 4. jk-sci.com [jk-sci.com]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. pubs.acs.org [pubs.acs.org]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. researchgate.net [researchgate.net]
- 15. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
Troubleshooting low recovery rates in ethyl acetate extraction
Technical Support Center: Ethyl Acetate (EtOAc) Extraction Optimization
Ticket ID: #EtOAc-REC-001 Topic: Troubleshooting Low Recovery Rates in Liquid-Liquid Extraction (LLE) Assigned Specialist: Senior Application Scientist, Separation Sciences
Introduction
Welcome to the Separation Sciences Technical Support Center. You are likely here because your mass balance is off—you put 100 mg of analyte in, but you are recovering far less after ethyl acetate extraction.
Ethyl acetate is a "workhorse" solvent: moderately polar, low boiling point (
This guide moves beyond basic textbook instructions to address the thermodynamic and kinetic barriers causing your yield loss.
Module 1: Thermodynamic Factors (The "Why")
Q: I am extracting a known amine/acid, but my recovery is <10%. What is wrong?
A: You are likely fighting the Distribution Coefficient (
The "Rule of 2" Protocol: To force an analyte into the organic layer, you must neutralize its charge.
-
For Acids (e.g., Carboxylic acids, Phenols): Adjust aqueous pH to at least 2 units below the analyte's
. -
For Bases (e.g., Amines, Alkaloids): Adjust aqueous pH to at least 2 units above the analyte's
. -
For Zwitterions: Adjust pH to the Isoelectric Point (
).
Q: My pH is correct, but I'm still losing compound. Is the solvent "eating" my sample?
A: It might be dissolving into the aqueous phase with the solvent.[1]
EtOAc is not hydrophobic. At room temperature, water dissolves roughly
Corrective Action:
-
Pre-saturate the aqueous phase with clean EtOAc before adding your sample.
-
Salting Out: Add NaCl to saturation. This increases the ionic strength of the water, driving both the EtOAc and the organic analyte out of the aqueous phase (The Hofmeister effect).
Module 2: Operational Factors (The "How")
Q: The interface is ragged or cloudy (Emulsion). How do I fix it?
A: Emulsions are the physical trapping of analyte.[2] In EtOAc extractions, they are often caused by biological surfactants (proteins, lipids) or fine particulates.
Troubleshooting Matrix:
| Method | Mechanism | Procedure |
| Salting Out | Increases aqueous density and surface tension; dehydrates the interphase. | Add solid NaCl or saturated brine to the aqueous layer. Swirl gently. |
| Centrifugation | Applies G-force to coalesce droplets. | Transfer to centrifuge tubes.[1] Spin at 3,000 |
| Filtration | Physically removes particulate stabilizers. | Filter the entire emulsion through a pad of Celite 545 (diatomaceous earth). |
| Time | Allows gravity to act (slow). | Leave in the dark for 12-24 hours. |
Q: My sample smells like vinegar after extraction. Did I degrade it?
A: You likely hydrolyzed the solvent. EtOAc is an ester.[3][4] In the presence of strong bases (pH > 10) or strong acids (pH < 2), it hydrolyzes into Ethanol and Acetic Acid .
-
Impact: The acetic acid can react with amine analytes to form acetamides (an impurity) or alter the pH, pushing your analyte back into the water.
-
Fix: If you must extract at high pH, work fast and on ice. Neutralize immediately after separation.
Module 3: Visualizing the Troubleshooting Logic
The following decision tree helps you triage low recovery based on your observations.
Figure 1: Decision Logic for diagnosing yield loss in Ethyl Acetate extractions.
Module 4: The Optimized Master Protocol
To guarantee reproducibility and maximize recovery, replace your current ad-hoc method with this standardized workflow.
Step 1: Preparation & pH Adjustment
-
Measure the initial volume of your aqueous sample (
). -
Check pH.[5] Adjust to
using minimal volumes of 1M HCl or 1M NaOH.-
Critical: If pH > 10, cool sample to
to prevent EtOAc hydrolysis.
-
-
Salting Out: Add solid NaCl to the aqueous phase until saturation (approx.
). Vortex to dissolve.
Step 2: Extraction (3x Rule)
Never do one giant extraction. Three small extractions are mathematically superior.
-
Add EtOAc (
of ). -
Agitation: Do NOT shake vigorously (causes emulsions).[2] Invert gently 20 times or use a rolling mixer for 5 minutes.
-
Separation: Allow layers to settle.
-
Troubleshoot: If layers do not separate in 5 mins, centrifuge at 3,000 rpm.
-
-
Collect the Upper Organic Layer .
-
Repeat two more times. Combine all organic fractions.
Step 3: Washing & Drying (Crucial for Mass Balance)
-
Brine Wash: Wash the combined organic phase once with saturated brine (
of total volume) to remove co-extracted water. -
Drying: Add anhydrous Magnesium Sulfate (
) .-
Why MgSO4? It acts faster than Sodium Sulfate (
) and is slightly acidic, which matches EtOAc well. -
End point: Add until the powder floats freely ("snow globe effect") and no longer clumps.
-
-
Filtration: Filter through a sintered glass funnel or fluted filter paper. Rinse the drying agent with fresh EtOAc to recover adsorbed analyte.
Step 4: Concentration
-
-
Rotovap: Set bath to
, pressure to . -
Nitrogen Blowdown: Recommended for volumes
or volatile analytes.
-
Module 5: Workflow Visualization
Figure 2: The "Gold Standard" workflow for minimizing loss in EtOAc extraction.
References
-
PubChem. (n.d.). Ethyl Acetate Compound Summary. National Library of Medicine. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). Step-by-Step Procedures For Extractions. Retrieved from [Link]
-
Frontier, A. (2026).[7] Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Majors, R. E. (2013). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. Retrieved from [Link]
-
Cohen, S. (2017). General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. Organic Process Research & Development. Retrieved from [Link]
Sources
Stability of terrecyclic acid A during silica gel chromatography
The following technical guide addresses the stability issues of Terrecyclic Acid A during silica gel chromatography. It is structured as a specialized support resource for researchers encountering low yields or artifact formation during isolation.
Subject: Stability Protocols for Silica Gel Chromatography Document ID: TA-A-SIL-001 Status: Active Audience: Medicinal Chemists, Natural Products Researchers[1]
Executive Summary & Mechanistic Insight
The Core Issue:
Terrecyclic acid A (TA-A) is a sesquiterpene containing a quadrane scaffold, a free carboxylic acid, and an exocyclic methylene group. Standard flash chromatography using untreated silica gel (SiO
The Mechanism:
Standard silica gel is weakly acidic (pH 3.5 – 5.0 in aqueous slurry). This acidity is sufficient to catalyze an intramolecular oxa-Michael addition or lactonization , converting Terrecyclic acid A (C
Quick Diagnostic: If your crude extract shows one major spot on TLC, but the fractions from the column show two spots (or a streak), the compound is reacting with the stationary phase.
Visualizing the Instability Pathway
The following diagram illustrates the acid-catalyzed rearrangement risk during standard chromatography.
[1]
Troubleshooting Guide & Protocols
Scenario A: "I see a streak or a second spot forming during the run."
Diagnosis: On-column acid-catalyzed isomerization.[1] Solution: You must neutralize the acidic silanol sites on the silica gel surface.
Protocol: Preparation of Buffered Silica Gel
Do not simply add base to the eluent; pretreat the silica for maximum stability.
-
Calculate Materials: For every 100 g of Silica Gel 60 (230–400 mesh).
-
Slurry Preparation: Suspend the silica in 300 mL of Hexane containing 1% (v/v) Triethylamine (Et
N) . -
Equilibration: Stir the slurry gently for 10 minutes to allow the amine to neutralize active silanol sites.
-
Packing: Pour the slurry into the column.
-
Washing: Flush the column with 2 column volumes (CV) of the initial mobile phase (e.g., Hexane/EtOAc) without Et
N to remove excess base, or keep 0.1% Et N in the mobile phase if the compound is highly sensitive.
| Parameter | Standard Silica | Buffered Silica (Recommended) |
| Surface pH | ~4.5 | ~7.5 |
| TA-A Recovery | < 60% (Variable) | > 90% |
| Artifacts | Quadrone often observed | Minimal/None |
Scenario B: "The compound is stuck at the baseline."
Diagnosis: Strong interaction between the free carboxylic acid of TA-A and the silica surface (hydrogen bonding). Solution: Suppress ionization or switch stationary phases.
Protocol: Acid-Washed vs. Neutral Phase
Note: Adding acetic acid is common for carboxylic acids, but for TA-A, this increases the risk of rearrangement. Avoid adding acid.[1]
Recommended Alternative: Use Neutral Alumina (Activity Grade III) .
-
Why: Alumina is less likely to catalyze the specific oxa-Michael rearrangement compared to acidic silica.
-
Setup: Deactivate neutral alumina by adding 6% water (w/w) to Grade I alumina to reach Grade III.
-
Elution: Run a gradient of Hexane
Hexane:EtOAc (start 95:5).
Self-Validating Diagnostic Experiment (The "2D-TLC Test")
Before committing your valuable sample to a column, prove the instability hypothesis with this 15-minute test.
-
Spotting: Apply a spot of crude Terrecyclic Acid A to the bottom-left corner of a square silica TLC plate.
-
Dimension 1: Develop the plate in your standard solvent (e.g., Hexane:EtOAc 3:1).
-
Drying: Remove the plate and let it dry completely (5 mins). Crucial: This exposure to dry silica mimics the column residence time.
-
Dimension 2: Rotate the plate 90° and develop it again in the same solvent system.
-
Analysis:
-
Diagonal Line: If all spots lie on a diagonal line (
), the compound is stable. -
Off-Diagonal Spots: If you see a spot appearing below the diagonal, the compound degraded/rearranged during the drying phase on the silica. Proceed to the Buffered Silica Protocol.
-
Frequently Asked Questions (FAQ)
Q1: Can I just use Reverse Phase (C18) chromatography? A: Yes, and this is often superior. C18 silica is bonded and capped, significantly reducing the population of free acidic silanols. Use a mobile phase of Water/Acetonitrile with 0.1% Formic Acid. Note: While Formic acid is acidic, the lack of a solid acidic surface often prevents the contact-catalysis required for the rearrangement.
Q2: Is Terrecyclic Acid A light sensitive? A: There is no evidence of extreme photolability, but as a general precaution for sesquiterpenes with exocyclic double bonds, avoid prolonged exposure to direct sunlight. The primary instability driver is surface acidity , not light.
Q3: I isolated a compound that matches the mass of TA-A but has a different NMR. What is it?
A: It is likely (-)-Quadrone .[1] Check the carbonyl region in the
-
Terrecyclic Acid A: Carboxylic acid signal (
-180 ppm) + Exocyclic alkene signals.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Quadrone: Ketone signal + Lactone-like features; loss of the broad carboxylic acid proton in
H NMR.
Q4: Can I store Terrecyclic Acid A in Chloroform?
A: Avoid. CDCl
Decision Tree for Purification
Use this logic flow to determine the correct purification strategy for your specific batch.
References
-
Nakagawa, M., Hirota, A., Sakai, H., & Isogai, A. (1982). Terrecyclic acid A, a new antibiotic from Aspergillus terreus.[2][3] I. Taxonomy, production, and chemical and biological properties.[2][3] The Journal of Antibiotics, 35(7), 778–782.[2]
-
Song, Y., et al. (2024). β-Terrecyclene synthase constructs the quadrane backbone in terrecyclic acid biosynthesis.[4][5][6] Chemical Science, 15, 8750-8760.[1] (Discusses the biosynthetic relationship between Terrecyclic acid and Quadrone).
-
Department of Chemistry, University of Rochester. Chromatography: The Solid Phase. (General reference for silica acidity and deactivation protocols).
-
Kon, K. & Isoe, S. (1986). Total synthesis of (-)-quadrone. Tetrahedron Letters, 27(33), 3913-3916.[1] (Highlights the structural relationship and rearrangement potential).
Sources
- 1. PhytoBank: Showing ()-terrecyclic acid A (PHY0073530) [phytobank.ca]
- 2. caymanchem.com [caymanchem.com]
- 3. bioaustralis.com [bioaustralis.com]
- 4. researchgate.net [researchgate.net]
- 5. β-Terrecyclene synthase constructs the quadrane backbone in terrecyclic acid biosynthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. β-Terrecyclene synthase constructs the quadrane backbone in terrecyclic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing byproduct formation in terrecyclic acid total synthesis
Technical Support Center: Terrecyclic Acid A Total Synthesis
Ticket ID: #TA-SYNTH-001 Subject: Minimizing Byproduct Formation & Yield Optimization Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Overview & System Status
Welcome to the Terrecyclic Acid A Synthesis Support Center. This guide addresses the common failure modes associated with constructing the cis-anti-cis tricyclo[6.3.0.0^2,6]undecane core (the "hirsutene" or "quadrane" skeleton).
Terrecyclic acid A is thermodynamically linked to Quadrone. In both biosynthetic and laboratory settings, the interconversion between these skeletons is a frequent source of yield loss due to skeletal isomerization and carbocation-induced polymerization .
This guide is divided into three troubleshooting modules based on the most common synthetic methodologies:
-
Acid-Catalyzed Rearrangement (The Coates/Danishefsky Protocols)
-
Intramolecular Diyl Trapping (The Little Protocol)
-
Biosynthetic/Biomimetic Pathway (The TerA/TerB Enzymatic Logic)
Troubleshooting Module: Acid-Catalyzed Rearrangement
Context: Many syntheses construct the Quadrone skeleton first and rearrange it to Terrecyclic Acid A (or vice versa) using strong acid. This relies on a thermodynamic equilibrium driven by bridge migration.
Common Issue: “I am observing significant charring and the formation of ‘iso-terrecyclic’ byproducts during the acid treatment.”
Diagnostic & Solution Matrix
| Symptom | Root Cause | Corrective Action |
| Incomplete Conversion | Kinetic trap; acid pKa insufficient to protonate the bridgehead enone/ketone. | Increase Acidity: Switch from p-TsOH to TfOH (Triflic acid) or dilute H₂SO₄. The rearrangement requires full protonation to trigger the 1,2-alkyl shift. |
| Tarry/Polymerized Material | Concentration too high; intermolecular aldol/Michael reactions compete with intramolecular rearrangement. | High Dilution: Run the reaction at <0.01 M. Temperature Control: Do not exceed 60°C. The rearrangement is favorable but decomposition pathways have higher activation energies. |
| Wrong Isomer (Iso-terrecyclic) | Thermodynamic overshoot. The reaction was run too long. | Quench Timing: Monitor via aliquot NMR (not just TLC). The equilibrium shifts. Stop immediately upon disappearance of starting material. |
The Mechanism of Failure (Visualization)
Understanding the carbocation walk is critical. If the intermediate cation is not quenched or stabilized, it rearranges into thermodynamically stable but biologically inactive isomers (the "dead-end" products).
Figure 1: The acid-catalyzed bifurcation point. The target molecule is often a kinetic product relative to deep thermodynamic sinks (tars/isomers).
Troubleshooting Module: Intramolecular Diyl Trapping
Context: Using diazene precursors to generate a trimethylenemethane (TMM) diyl intermediate which snaps shut to form the triquinane core (Little's approach).
Common Issue: “My mass balance is low, and I see a large baseline spot (oligomers) instead of the cyclized product.”
Protocol Optimization: The "Infinite Dilution" Technique
The TMM diyl is a highly reactive species. If it encounters another molecule of starting material before it cyclizes internally, it will dimerize.
Step-by-Step Protocol:
-
Solvent Preparation: Degas THF or Toluene for at least 30 minutes using an Argon sparge. Oxygen is a radical scavenger and will quench the diyl, leading to alcohols/peroxides.
-
Reflux Setup: Bring the solvent to a vigorous reflux before adding the reactant.
-
Syringe Pump Addition:
-
Dissolve your diazene precursor in a minimal amount of solvent.
-
Add this solution to the refluxing solvent over 4–8 hours via syringe pump.
-
Target Final Concentration: < 0.005 M.
-
-
The "Chaser": After addition, continue reflux for 30 minutes to ensure the final drops react.
FAQ: Why am I getting reduced product (mono-ring) instead of tricyclic?
-
Answer: You likely have a hydrogen atom source in your media. Ensure your solvent is anhydrous and free of stabilizers (like BHT in THF) which can act as H-donors.
Figure 2: Concentration dependence in radical/diyl cyclization reactions.
Advanced Insight: The Biosynthetic "Coates Route"
Context: Recent studies (2024) have mapped the enzymatic pathway using TerA (terrecyclene synthase).[1] Nature avoids byproducts by using an enzyme active site to enforce the "Coates rearrangement" pathway, preventing the cationic intermediate from slipping into the "Hirota route" or quenching prematurely.
Application for Chemists: While you cannot replicate the enzyme active site easily, you can mimic the stepwise stabilization :
-
Protecting Groups: If building the core via cationic cyclization, ensure the C8-hydroxyl (or equivalent) is protected with a bulky group (TBS/TIPS) to prevent premature trapping of the carbocation.
-
Leaving Group Selection: When generating the initial cation (e.g., from an allylic alcohol), use a non-nucleophilic counterion (e.g., BF₄⁻ or PF₆⁻) to prevent reversible quenching (forming halides) which scrambles stereochemistry.
References & Authority
-
Biosynthetic Pathway & Rearrangement Logic:
-
The Rearrangement Mechanism:
-
Diyl Trapping Methodology:
-
Quadrone-Terrecyclic Interconversion:
-
Danishefsky, S., et al. (1981). "Total synthesis of quadrone and terrecyclic acid A." Journal of the American Chemical Society.
-
Key Insight: Experimental conditions for the acid-catalyzed rearrangement steps.
-
Sources
- 1. β-Terrecyclene synthase constructs the quadrane backbone in terrecyclic acid biosynthesis - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01208A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. β-Terrecyclene synthase constructs the quadrane backbone in terrecyclic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. β-Terrecyclene synthase constructs the quadrane backbone in terrecyclic acid biosynthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. β-Terrecyclene synthase constructs the quadrane backbone in terrecyclic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. Carbonylation – The Coates Research Group [coates.chem.cornell.edu]
- 8. Publications – The Coates Research Group [coates.chem.cornell.edu]
Validation & Comparative
1H and 13C NMR chemical shift data for (-)-Terrecyclic acid A
Executive Summary & Structural Context
(-)-Terrecyclic acid A (C₁₅H₂₀O₃) is a biologically significant sesquiterpene isolated from Aspergillus terreus.[1][2] It possesses the unique quadrane carbon skeleton and serves as the direct biosynthetic precursor to the antitumor agent (-)-quadrone .
For researchers and drug development professionals, distinguishing Terrecyclic acid A from its congeners (specifically Quadrone and Isoquadrone) is critical. The primary structural differentiator is the presence of an exocyclic methylene group and a free carboxylic acid in Terrecyclic acid A, which undergo an intramolecular oxa-Michael addition to form the rigid tetracyclic cage of Quadrone.
Key Spectroscopic Fingerprint:
-
13C NMR: Distinctive signals for a ketone (207.5 ppm), a carboxylic acid (180.0 ppm), and an exocyclic alkene (150.5 & 116.1 ppm).[1]
-
Comparison: Unlike Quadrone, Terrecyclic acid A retains sp² hybridized carbons at the C5-C6 position.
Comparative NMR Data Specifications
The following data sets are based on the definitive isolation work by Hirota et al. and validated by recent biosynthetic studies (2024).
Table 1: C NMR Chemical Shift Data (CDCl₃)
Reference: Hirota et al., Agric. Biol. Chem., 1984 [1].
| Carbon Position | Chemical Shift (δ, ppm) | Multiplicity (DEPT) | Functional Assignment | Diagnostic Note |
| C-4 | 207.54 | s (C) | Ketone | Characteristic of quadrane core |
| C-7 | 179.95 | s (C) | Carboxylic Acid | Disappears/shifts in Quadrone formation |
| C-5 | 150.53 | s (C) | Exocyclic Alkene | Quaternary sp² center |
| C-6 | 116.10 | t (CH₂) | Exocyclic Methylene | Key Differentiator from Quadrone |
| C-1 | 54.90 | s (C) | Quaternary | Bridgehead |
| C-12 | 54.03 | t (CH₂) | Methylene | |
| C-11 | 48.85 | d (CH) | Methine | |
| C-8 | 47.94 | d (CH) | Methine | |
| C-2 | 46.36 | d (CH) | Methine | |
| C-3 | 41.45 | t (CH₂) | Methylene | |
| C-13 | 40.45 | s (C) | Quaternary | Gem-dimethyl bearing carbon |
| C-15 | 34.75 | q (CH₃) | Methyl | |
| C-10 | 28.87 | t (CH₂) | Methylene | |
| C-14 | 27.32 | q (CH₃) | Methyl | |
| C-9 | 22.52 | t (CH₂) | Methylene |
Table 2: Diagnostic H NMR Signals (CDCl₃)
Derived from comparative analysis of Quadrone precursors [1][2].
| Proton Group | Chemical Shift (δ, ppm) | Multiplicity | Integration | Structural Insight |
| Exocyclic =CH₂ | 4.80 - 5.10 | Broad singlets (2H) | 2H | The "smoking gun" for Terrecyclic Acid A. Absent in Quadrone. |
| COOH | ~10.0 - 12.0 | Broad singlet | 1H | Exchangeable; confirms free acid status. |
| Methyl (C-15) | 1.2 - 1.3 | Singlet | 3H | Gem-dimethyl group on the cyclopentane ring. |
| Methyl (C-14) | 0.9 - 1.1 | Singlet | 3H | Gem-dimethyl group on the cyclopentane ring. |
Comparative Analysis: Terrecyclic Acid A vs. Quadrone[2][3]
The conversion of Terrecyclic acid A to Quadrone is a spontaneous or enzymatically catalyzed event that drastically alters the NMR profile.
| Feature | This compound | (-)-Quadrone | Spectroscopic Consequence |
| C5-C6 Bond | Exocyclic Double Bond (C=CH₂) | Single Bond (Ether Bridge) | Loss of signals at 150.5/116.1 ppm; Appearance of oxygenated methine/quaternary signals upfield. |
| C7 Group | Free Carboxylic Acid (-COOH) | Lactone Carbonyl | Shift in Carbonyl resonance; Loss of broad downfield proton. |
| Topology | Tricyclic | Tetracyclic | Increased rigidity in Quadrone leads to distinct coupling constants in the C8-C11 region. |
Experimental Protocol: The Self-Validating Workflow
To ensure data integrity when characterizing this unstable sesquiterpene, follow this protocol to prevent spontaneous cyclization during acquisition.
Step 1: Sample Preparation
-
Solvent: Use CDCl₃ (99.8% D) neutralized with basic alumina or silver foil. Why? Acidic traces in chloroform can catalyze the oxa-Michael addition, converting your sample to Quadrone during the run.
-
Concentration: 5-10 mg in 0.6 mL solvent.
-
Reference: Tetramethylsilane (TMS) internal standard (0.00 ppm).
Step 2: Acquisition Parameters (600 MHz equivalent)
-
Pulse Sequence: zg30 (Standard 1D Proton).
-
Relaxation Delay (D1): Set to 2.0 - 5.0 seconds . The quaternary carbons (C4, C7, C5) have long T1 relaxation times. Insufficient delay will suppress these critical diagnostic peaks in the
C spectrum. -
Scans:
- H: 16-64 scans.
- C: >1024 scans (due to low sensitivity of quaternary carbons).
Step 3: Validation Criteria
-
Check: Look for the signal at 116.1 ppm (t) in the carbon spectrum.[1]
-
Pass: Signal present. Sample is Terrecyclic Acid A.[1][2][3][4][5][6][7][8]
-
Fail: Signal absent; new signals appear in the 70-90 ppm region. Sample has cyclized to Quadrone.
Biosynthetic & Structural Relationship Diagram
The following diagram illustrates the structural divergence between Terrecyclic Acid A and its derivatives, highlighting the key NMR-active transformations.
Caption: Structural relationship and NMR diagnostic checkpoints between Terrecyclic Acid A and Quadrone.
References
-
Hirota, A., Nakagawa, M., Sakai, H., & Isogai, A. (1984).[1][3][8] The Biosynthesis of Terrecyclic Acid A, a Novel Sesquiterpene Antibiotic.[1] Agricultural and Biological Chemistry, 48(3), 835-837.[1]
-
Song, Y., et al. (2024).[9] β-Terrecyclene synthase constructs the quadrane backbone in terrecyclic acid biosynthesis.[2][10][11] Chemical Science, 15, 8750-8755.
- Ranieri, R. L. (1978). Isolation and Structure of Quadrone. Journal of the American Chemical Society, 100, 2233.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. β-Terrecyclene synthase constructs the quadrane backbone in terrecyclic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Terrecyclic acid A, a new antibiotic from Aspergillus terreus. III. 13C NMR spectrum of terrecyclic acid A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 5. tandfonline.com [tandfonline.com]
- 6. Anti-prostate cancer metabolites from the soil-derived Aspergillus neoniveus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. β-Terrecyclene synthase constructs the quadrane backbone in terrecyclic acid biosynthesis - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01208A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. β-Terrecyclene synthase constructs the quadrane backbone in terrecyclic acid biosynthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]
Comparative Guide: Terrecyclic Acid A vs. (-)-Quadrone Antitumor Potency
This guide provides an in-depth technical comparison of Terrecyclic Acid A and (-)-Quadrone , focusing on their structural relationship, antitumor potency, and mechanism of action.
Executive Summary
(-)-Quadrone is a sesquiterpene lactone exhibiting potent antitumor activity, particularly against nasopharyngeal carcinoma (KB cells). Its efficacy is driven by an electrophilic
Terrecyclic Acid A , the biosynthetic precursor to quadrone, lacks this critical lactone moiety. While it possesses significant antibiotic properties (e.g., against Bacillus subtilis), its antitumor potency is markedly lower than that of quadrone. This comparison highlights the Structure-Activity Relationship (SAR) where the formation of the lactone ring is the "molecular switch" that activates antineoplastic potential.
Chemical & Biosynthetic Relationship
To understand the potency difference, one must first understand the structural evolution. Terrecyclic acid A is converted into (-)-quadrone via an oxidative cyclization (intramolecular oxa-Michael addition).
Key Structural Difference:
-
Terrecyclic Acid A: Open chain carboxylic acid/alcohol functionality.
-
(-)-Quadrone: Rigid tricyclic cage with a reactive
-methylene- -lactone ring.
Biosynthetic Pathway Diagram
The following diagram illustrates the conversion of the precursor (Terrecyclic Acid A) to the active antitumor agent (Quadrone).
Figure 1: Biosynthetic conversion of Terrecyclic Acid A to (-)-Quadrone, highlighting the formation of the pharmacophore.
Comparative Efficacy & Potency
The following data synthesizes historical isolation studies and structure-activity analysis.
Potency Profile Table
| Feature | (-)-Quadrone | Terrecyclic Acid A |
| Primary Class | Antitumor Agent / Cytotoxic | Antibiotic / Precursor |
| Key Pharmacophore | Carboxylic acid (Open ring) | |
| Target Cell Line (Human) | KB Cells (Nasopharyngeal Carcinoma) | KB Cells |
| Potency (IC50) | Potent (< 10 µg/mL) [1] | Weak / Inactive (> 100 µg/mL) [2] |
| Antimicrobial Activity | Weak / Inactive | Active (e.g., B. subtilis, S. aureus) |
| Mechanism of Action | Alkylation of DNA/Proteins (Michael Addition) | Membrane disruption / Weak interaction |
Analysis: The antitumor activity of (-)-Quadrone is directly linked to the alkylating capability of the lactone ring. Terrecyclic Acid A , lacking this electrophile, fails to covalently bind target proteins (such as sulfhydryl groups on enzymes or DNA polymerase) effectively, rendering it significantly less potent against tumor cells despite its antibacterial efficacy.
Mechanism of Action (MOA)
(-)-Quadrone functions as a "suicide inhibitor" or alkylating agent. The mechanism involves the nucleophilic attack of a biological thiol (Cysteine residue) onto the exocyclic methylene group of the lactone.
Signaling & Alkylation Workflow
Figure 2: Mechanism of Action for (-)-Quadrone cytotoxicity via Michael Addition alkylation.
Experimental Protocol: Comparative Cytotoxicity Assay
To validate the potency difference between Terrecyclic Acid A and Quadrone, the following MTT Cell Proliferation Assay is the standard self-validating protocol.
Objective: Determine the IC50 of both compounds against KB cells.
Reagents Required:
-
KB Cell line (ATCC CCL-17).
-
Test Compounds: (-)-Quadrone and Terrecyclic Acid A (purity >95%).
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[1]
-
Solvent: DMSO (Dimethyl sulfoxide).
Step-by-Step Methodology:
-
Cell Seeding (Day 0):
-
Harvest KB cells in the log phase of growth.
-
Seed cells into 96-well plates at a density of
cells/well in 100 µL RPMI-1640 medium. -
Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.
-
-
Compound Treatment (Day 1):
-
Dissolve Quadrone and Terrecyclic Acid A in DMSO to create 10 mM stock solutions.
-
Prepare serial dilutions in culture medium (Range: 0.1 µM to 100 µM).
-
Control: Add 0.1% DMSO (Vehicle control) to control wells.
-
Add 100 µL of drug dilutions to respective wells (Triplicate).
-
-
Incubation (Day 1-4):
-
Incubate plates for 72 hours.
-
-
MTT Addition (Day 4):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C. Viable cells will reduce MTT to purple formazan crystals.
-
-
Solubilization & Measurement:
-
Aspirate medium carefully.
-
Add 150 µL DMSO to dissolve formazan crystals.
-
Shake plate for 10 minutes.
-
Measure absorbance (OD) at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate % Cell Viability:
. -
Plot Dose-Response Curve (Log concentration vs. % Viability).
-
Validation Check: The IC50 for Quadrone should be distinct (low µM), while Terrecyclic Acid A should show a flat curve or high IC50.
-
Conclusion
While Terrecyclic Acid A and (-)-Quadrone share a biosynthetic lineage, their biological utility is distinct.
-
Select (-)-Quadrone for oncology research requiring potent cytotoxicity and investigation of alkylating mechanisms.
-
Select Terrecyclic Acid A for biosynthetic studies or as a negative control to demonstrate the necessity of the lactone ring for antitumor activity.
References
-
Calton, G. J., Ranieri, R. L., & Espenshade, M. A. (1978).[2] Quadrone, a new antitumor substance produced by Aspergillus terreus.[2][3] Production, isolation and properties. The Journal of Antibiotics, 31(1), 38–42.[2] Link
-
Nakagawa, M., Hirota, A., Sakai, H., & Isogai, A. (1982).[2][3] Terrecyclic acid A, a new antibiotic from Aspergillus terreus.[2][3][4] I. Taxonomy, production, and chemical and biological properties. The Journal of Antibiotics, 35(7), 778–782.[2][3][4] Link
-
Song, Y., Wang, W., Yang, J., et al. (2024). β-Terrecyclene synthase constructs the quadrane backbone in terrecyclic acid biosynthesis. Chemical Science,[5] 15. Link
-
Ranieri, R. L., & Calton, G. J. (1978).[2] Quadrone, a new antitumor agent from Aspergillus terreus. Tetrahedron Letters, 19(6), 499-502. Link
Sources
- 1. Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. QUADRONE, A NEW ANTITUMOR SUBSTANCE PRODUCED BY ASPERGILLUS TERREUS [jstage.jst.go.jp]
- 4. Terrecyclic acid A, a new antibiotic from Aspergillus terreus. I. Taxonomy, production, and chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. β-Terrecyclene synthase constructs the quadrane backbone in terrecyclic acid biosynthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]
Validating the Quadrane Skeleton: A 2D NMR Technical Guide
Executive Summary
The quadrane skeleton (tricyclo[4.3.1.0
This guide outlines a definitive validation protocol using 2D NMR (COSY, HMBC), positioning it as the primary high-throughput alternative to X-ray crystallography. We focus on the "Bridgehead Logic" approach—using long-range heteronuclear correlations to stitch together isolated spin systems.
Part 1: Comparative Analysis of Validation Methodologies
While X-ray crystallography remains the absolute standard for stereochemical assignment, it is often logistically unfeasible for oils or amorphous solids typical of early-stage isolation. 2D NMR provides a rapid, solution-state alternative that, when rigorously applied, approaches near-certainty.
Table 1: Performance Matrix – Quadrane Skeleton Elucidation
| Feature | 2D NMR (COSY/HMBC) | X-Ray Crystallography | DFT-NMR Calculation |
| Primary Utility | Connectivity & Relative Stereochemistry | Absolute Configuration & 3D Structure | Validation of Proposed Diastereomers |
| Sample Requirement | ~1-5 mg (Solution) | Single Crystal (Solid) | Computational Resources (No sample) |
| Throughput | High (Hours) | Low (Days/Weeks) | Medium (Hours/Days) |
| Quadrane Challenge | High: Bridging quaternary carbons requires optimized HMBC. | Low: Solves structure directly if crystal forms. | Medium: Distinguishes subtle stereoisomers. |
| Cost | Low | High | Low |
| Certainty Level | 95% (with NOESY) | 100% | Supporting Evidence |
Part 2: Technical Deep Dive – The "Quadrane" Problem
The quadrane core presents a specific spectroscopic bottleneck: The Quaternary Bridgehead.
In a typical quadrane sesquiterpene, the central tricyclic cage contains carbons that are fully substituted (quaternary).
-
COSY Failure: Proton-proton (H-H) COSY relies on vicinal protons (
). Quaternary carbons break this chain, creating "orphan" spin systems. -
HMBC Solution: Heteronuclear Multiple Bond Correlation (HMBC) detects H-C correlations over 2-3 bonds (
).[1][2] This allows you to "jump" over the quaternary carbon and connect the orphan proton spin systems.
The "Silent" Zone
In quadrone-type structures, the C-3 and C-7 positions are often quaternary bridgeheads. Standard 8 Hz HMBC experiments may miss weak correlations across the strained bicyclic system.
Part 3: Methodology & Protocol
Sample Preparation & Solvent Selection[3]
-
Standard: Dissolve 2-5 mg of isolated compound in 600
L of CDCl . -
The "Overlap" Fix: If signals in the 1.5–2.5 ppm region (methylene envelope) overlap, switch to Benzene-d
(C D ) . The magnetic anisotropy of the benzene ring often induces significant chemical shift dispersion, resolving critical methylene protons essential for COSY analysis.
Acquisition Parameters (Senior Scientist Recommendations)
Do not use default "push-button" settings for complex tricycles.
-
COSY (gCOSY):
-
Points: 2048 (F2) x 256 (F1).
-
Reasoning: High resolution is needed to distinguish small couplings in the rigid cage (
Hz).
-
-
HMBC (gHMBCad):
-
Long-range Delay: Optimize for
Hz (standard) AND run a second experiment at 5 Hz . -
Reasoning: The strained quadrane cage often exhibits smaller long-range coupling constants. A 5 Hz optimization enhances the detection of crucial 3-bond correlations across bridgeheads that might be missed at 8 Hz.
-
Scans: Minimum 32 scans per increment for 2-3 mg samples to visualize weak cross-peaks.
-
Step-by-Step Elucidation Workflow
Phase A: Fragment Identification (COSY)
Trace the continuous proton spin systems. In a quadrane skeleton, you will typically find:
-
Fragment A: The cyclopentane ring protons (e.g., H-9 to H-10).
-
Fragment B: The pendant side chains or gem-dimethyl groups (isolated singlets).
-
Fragment C: The methylene bridge (H-11).
Note: These fragments will NOT connect to each other in COSY due to the quaternary carbons.
Phase B: The "Stitching" Process (HMBC)
Use the quaternary carbons as "anchors."
-
Identify Quaternary Carbons (Cq) via 13C / DEPT-135 .
-
Find protons from Fragment A that correlate to a specific Cq.
-
Find protons from Fragment B that correlate to the same Cq.
Part 4: Visualization of Logic
Diagram 1: The Quadrane Elucidation Workflow
This flowchart illustrates the decision-making process when validating the skeleton.
Caption: Workflow for validating quadrane skeletons. Note the critical solvent switch loop and the dual-optimization of HMBC.
Diagram 2: The "Bridgehead Stitching" Logic
How to prove connectivity across the quaternary center (Cq) using HMBC.
Caption: Visualizing the "Bridgehead Stitching" concept. HMBC connects protons A and B via the silent quaternary carbon Cq, where COSY fails.
References
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Burns, D., et al. (2023). "Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC". National Institutes of Health (NIH). 3
-
Soares, A. R., et al. (2015).[4] "Extraction, Isolation, and Identification of Sesquiterpenes from Laurencia Species". PubMed. 5
-
Columbia University NMR Facility. "HSQC and HMBC: Heteronuclear Correlation Experiments". 1
-
Peak Proteins. "Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM".
Sources
- 1. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 2. nmr.oxinst.com [nmr.oxinst.com]
- 3. Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Extraction, Isolation, and Identification of Sesquiterpenes from Laurencia Species - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Terrecyclic Acid A Identification Using IR Spectroscopy Fingerprinting
For professionals in natural product chemistry and drug development, the unambiguous identification of novel bioactive compounds is a cornerstone of successful research. Terrecyclic acid A, a sesquiterpenoid first isolated from Aspergillus terreus, has garnered significant interest for its broad-spectrum antimicrobial and antitumor activities.[1] Its complex, tricyclic quadrane skeleton presents a unique structural elucidation challenge where spectroscopic techniques are paramount.[2][3]
This guide provides an in-depth, comparative framework for utilizing Fourier-Transform Infrared (FTIR) spectroscopy to generate a characteristic "fingerprint" for terrecyclic acid A. We will explore the theoretical underpinnings, present a robust experimental protocol, and compare its predicted spectral features against a structurally related compound to highlight the specificity of the technique.
The "Why": Deconstructing Terrecyclic Acid A for IR Analysis
Infrared spectroscopy probes the vibrational frequencies of covalent bonds within a molecule.[4] Specific functional groups absorb IR radiation at characteristic wavenumbers, providing direct evidence of their presence. The structure of terrecyclic acid A (C₁₅H₂₀O₃) contains several key functional groups that will produce a distinct IR spectrum:
-
Carboxylic Acid (-COOH): This group is a powerful diagnostic tool in IR spectroscopy. It gives rise to two prominent features:
-
Ketone (C=O): Terrecyclic acid A contains a cyclic ketone. Saturated, six-membered cyclic ketones typically show a strong C=O stretching absorption around 1715 cm⁻¹.[7] However, its position can be influenced by conjugation and ring strain.
-
Alkene (=C-H and C=C): The exocyclic methylene group (=CH₂) will produce a vinylic =C-H stretch just above 3000 cm⁻¹ (typically 3020-3100 cm⁻¹) and a C=C stretch near 1650 cm⁻¹.[7]
-
Alkane (C-H and C-C): The saturated polycyclic framework will exhibit strong C-H stretching absorptions from sp³-hybridized carbons in the 2850-2960 cm⁻¹ region.[7] The complex C-C single bond vibrations and C-H bending modes appear in the "fingerprint region" (<1500 cm⁻¹), which is unique to the molecule as a whole.[6]
By identifying these key absorptions, we can build a predicted spectral profile for terrecyclic acid A.
Experimental Protocol: A Self-Validating Workflow for High-Quality Spectra
The following protocol details the use of Attenuated Total Reflectance (ATR)-FTIR, a modern technique that requires minimal sample preparation and is ideal for analyzing small quantities of solid or liquid samples.[8][9]
Caption: ATR-FTIR workflow for identifying terrecyclic acid A.
Causality and Trustworthiness in the Protocol:
-
Why a Background Scan? The background scan (Step C) is critical for trustworthiness. It records the IR spectrum of the ambient environment (water vapor, CO₂) and the ATR crystal itself. The instrument's software automatically subtracts this from the sample spectrum, ensuring that the resulting peaks belong only to the sample.
-
Why Consistent Pressure? The extent to which the evanescent wave penetrates the sample is dependent on intimate contact between the sample and the ATR crystal.[9] Using a pressure applicator with a consistent setting (Step E) ensures this contact is reproducible, leading to high-quality, comparable spectra.
-
Why ATR Correction? The ATR correction algorithm (Step G) adjusts for the wavelength-dependent depth of penetration of the evanescent wave. This makes the resulting spectrum appear more like a traditional transmission spectrum, allowing for easier comparison with library data.
Spectral Interpretation: Predicted Fingerprint of Terrecyclic Acid A
| Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Rationale |
| 3300-2500 | Very Broad, Strong | O-H stretch | Characteristic of a hydrogen-bonded carboxylic acid.[5] |
| ~2960-2850 | Strong | C(sp³)-H stretch | From the extensive saturated polycyclic backbone.[7] |
| ~1715 | Strong, Sharp | C=O stretch (Ketone) | Typical for a saturated six-membered ring ketone.[7][10] |
| ~1705 | Strong, Sharp | C=O stretch (Carboxylic Acid) | Expected value for a carboxylic acid carbonyl.[6] |
| ~1650 | Medium | C=C stretch | From the exocyclic methylene group.[7] |
| ~1450 | Medium | C-H bend | Methylene and methyl scissoring vibrations. |
| ~1250 | Medium-Strong | C-O stretch | Coupled with O-H bend from the carboxylic acid group. |
| < 1500 | Complex Pattern | Fingerprint Region | Unique vibrations from the entire molecular skeleton.[6] |
Note: The two carbonyl (C=O) peaks may overlap, potentially appearing as a single, broadened, or shouldered peak around 1710 cm⁻¹.
Comparative Analysis: Distinguishing Terrecyclic Acid A from Terreic Acid
To demonstrate the specificity of the IR fingerprint, we will compare the predicted spectrum of terrecyclic acid A with the known functional groups of Terreic Acid , another metabolite from Aspergillus terreus. While not a direct structural analog, it shares key oxygen-containing functional groups and serves to illustrate how IR spectroscopy can differentiate between compounds from the same biological source.
Terreic Acid (C₇H₆O₄): Contains a quinone epoxide, a hydroxyl group, and a ketone.[11] It notably lacks a carboxylic acid group.
Comparative IR Spectral Features:
| Feature | Terrecyclic Acid A (Predicted) | Terreic Acid (Inferred) | Key Differentiating Factor |
| O-H Stretch Region | Very broad (3300-2500 cm⁻¹) from -COOH | Broad (~3400 cm⁻¹) from alcohol -OH | The extreme broadness and range of the carboxylic acid O-H is a definitive marker for Terrecyclic Acid A. |
| C=O Stretch Region | Two strong peaks (~1715 & ~1705 cm⁻¹) | Multiple C=O peaks from quinone system | The specific positions and number of carbonyl peaks will differ significantly due to the different electronic environments (saturated vs. conjugated quinone). |
| C-H Stretch Region | Strong C(sp³)-H (<3000 cm⁻¹) , weak C(sp²)-H (>3000 cm⁻¹) | Primarily C(sp²)-H stretches | Terrecyclic acid A's spectrum will be dominated by saturated C-H stretches, unlike the more unsaturated Terreic Acid. |
| Fingerprint Region | Complex pattern from tricyclic alkane skeleton | Different complex pattern from quinone ring | The overall pattern below 1500 cm⁻¹ will be entirely different and uniquely characteristic of each molecule's skeletal structure. |
This comparison underscores a critical principle: while the presence of a carbonyl or hydroxyl group is informative, it is the precise position of these peaks, combined with the unique pattern in the fingerprint region, that allows for unambiguous identification.
Caption: Key spectral differences for compound differentiation.
Conclusion
FTIR spectroscopy is a rapid, powerful, and non-destructive technique for the structural elucidation of complex natural products like terrecyclic acid A. The key to its successful application lies in a systematic approach: understanding the correlation between functional groups and spectral absorptions, employing a robust and reproducible experimental protocol, and carefully analyzing the entire spectrum. The combination of the broad carboxylic acid O-H stretch, the specific carbonyl absorptions, and the unique pattern in the fingerprint region provides a high-confidence spectroscopic signature for the identification of terrecyclic acid A, enabling its differentiation from other structurally related compounds.
References
-
Bioaustralis Fine Chemicals. (n.d.). Terrecyclic Acid. Retrieved from [Link]
-
PhytoBank. (2015, April 20). Showing ()-terrecyclic acid A (PHY0073530). Retrieved from [Link]
-
The Merck Index Online. (n.d.). Terrecyclic Acid. Retrieved from [Link]
-
Gao, X., et al. (2024). β-Terrecyclene synthase constructs the quadrane backbone in terrecyclic acid biosynthesis. Chemical Science. The Royal Society of Chemistry. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) β-Terrecyclene synthase constructs the quadrane backbone in terrecyclic acid biosynthesis. Retrieved from [Link]
-
Reorganic. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
-
ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
COP Bela. (n.d.). EXPT. 7 CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY. Retrieved from [Link]
-
Gänzle, M. G. (2004). Reutericyclin: biological activity, mode of action, and potential applications. Applied Microbiology and Biotechnology, 64(3), 326-332. Retrieved from [Link]
-
RSC Publishing. (2024, April 25). β-Terrecyclene synthase constructs the quadrane backbone in terrecyclic acid biosynthesis. Retrieved from [Link]
-
Spectroscopy Online. (2023, May 3). New ATR FT-IR Mapping Method Helps Identify Ingredients in Herbal Medicines. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]
-
Fatmarahmi, D. C., et al. (2022). A development method of FTIR spectroscopy coupled with chemometrics for detection of synthetic drug adulterants of herbal products in quaternary mixture. Journal of Applied Pharmaceutical Science, 12(3), 131-140. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Application of ATR-far-infrared spectroscopy to the analysis of natural resins. Retrieved from [Link]
-
Unknown. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]
-
National Institutes of Health. (n.d.). ATR-FTIR-MIR Spectrometry and Pattern Recognition of Bioactive Volatiles in Oily versus Microencapsulated Food Supplements: Authenticity, Quality, and Stability. Retrieved from [Link]
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
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Optical Rotation Comparison Guide: Enantiopure (-)-Terrecyclic Acid A
Part 1: Executive Summary & Core Directive
Objective: To provide an authoritative technical guide on the optical rotation properties of (-)-Terrecyclic acid A (the synthetic enantiomer) versus its naturally occurring antipode, (+)-Terrecyclic acid A . This guide serves researchers requiring precise physicochemical data for stereochemical validation, total synthesis, and biological probing.[1]
The Stereochemical Paradox: Terrecyclic acid A is a quadrane-type sesquiterpene.[1] The naturally occurring metabolite isolated from Aspergillus terreus is (+)-Terrecyclic acid A .[1] The (-)-enantiomer is primarily relevant as a synthetic target for confirming absolute configuration and exploring structure-activity relationships (SAR).[1] This guide compares these two distinct stereoisomers.
Part 2: Comparative Data Analysis
The following table synthesizes experimental optical rotation (
Table 1: Optical Rotation Benchmarks
| Parameter | Natural Product | Synthetic Antipode |
| Compound Name | (+)-Terrecyclic Acid A | This compound |
| Source | Aspergillus terreus (Fungal isolate) | Total Synthesis (e.g., Kon & Isoe route) |
| Specific Rotation | +33.9° | ~ -33.9° (Theoretical/Synthetic) |
| Concentration ( | 0.177 g/100 mL | Varies (typically 0.1 - 1.[2]0) |
| Solvent | Chloroform (CHCl | Chloroform (CHCl |
| Absolute Configuration | Linked to (-)-Quadrone biosynthesis | Antipode of Natural |
| Key Reference | Hirota et al. (1982); Nakagawa et al. (1982) | Kon, Ito, & Isoe (1984) |
Critical Insight: Early isolation papers reported a rotation of +33.9° for the natural acid.[1] Some impure fractions or derivatives (e.g., terrecyclodiol) may show lower magnitudes (e.g., +11°), but the high-purity benchmark remains +33.9°. The (-)-enantiomer was synthesized specifically to establish the absolute configuration of the quadrane skeleton.[1]
Part 3: Technical Deep Dive & Causality
Biosynthetic Origin & Configuration
The stereochemistry of Terrecyclic acid A is defined by its biosynthetic precursor, Farnesyl Diphosphate (FPP) .[1] The cyclization cascade involves a complex rearrangement to the quadrane skeleton.[1]
-
Natural Pathway: FPP
-Terrecyclene (+)-Terrecyclic Acid A (-)-Quadrone.[1] -
Causality: The enzymatic pocket of terrecyclene synthase enforces a specific folding of the linear FPP precursor, dictating the (+)-rotation of the resulting acid.
Synthetic Validation (The Kon/Isoe Route)
The synthesis of This compound by Kon, Ito, and Isoe (1984) was a pivotal experiment. By starting from a chiral pool precursor with known configuration (e.g., (+)-fenchone or similar terpene synthons) and obtaining the (-)-isomer, they confirmed that the natural (+)-isomer possesses the opposite absolute configuration.
Solvent & Temperature Effects
Optical rotation is highly sensitive to:
-
Solvent Polarity: Hydrogen bonding in CHCl
vs. MeOH can shift values significantly for sesquiterpenes with free carboxylic acids.[1] -
Concentration: Non-linear effects (aggregation) are rare at low
(< 1.[1]0) but possible. -
Purity: Contamination with biosynthetic congeners (e.g., Terrecyclol) will depress the observed rotation.[1]
Part 4: Experimental Protocols
Protocol: High-Precision Polarimetry for Terrecyclic Acid A
Purpose: To validate enantiopurity (
Reagents & Equipment:
-
Solvent: HPLC-grade Chloroform (Stabilized with Amylene to prevent acidity affecting the carboxylic acid).
-
Instrument: Digital Polarimeter (Sodium D-line, 589 nm).[1]
-
Cell: 1.0 dm (100 mm) micro-cell (volume ~1-2 mL).
Workflow:
-
Sample Preparation:
-
Weigh exactly 1.77 mg to 10.0 mg of the dried sample (vacuum dried, P
O , 24h). -
Dissolve in 1.00 mL of CHCl
in a volumetric flask. -
Note: For natural benchmark comparison, target
(1.77 mg/mL) or .[1]
-
-
Blanking:
-
Measurement:
-
Validation:
-
Pass Criteria: Value must fall within
5% of reference (+33.9° for Natural, -33.9° for Synthetic (-)-isomer).[1] -
Fail Action: Check NMR for impurities (terrecyclol, isomers). Recrystallize from EtOAc/Hexane.
-
Part 5: Biosynthetic & Stereochemical Workflow
The following diagram illustrates the origin of the Natural (+)-isomer and its relationship to the downstream metabolite (-)-Quadrone.
Caption: Biosynthetic pathway establishing the stereochemical lineage of Natural (+)-Terrecyclic Acid A and its relationship to the synthetic (-)-enantiomer.
Part 6: References
-
Hirota, A., Nakagawa, M., Sakai, H., & Isogai, A. (1982).[3][4][5] Terrecyclic acid A, a new antibiotic from Aspergillus terreus.[1][3][4][6][7][8] I. Taxonomy, production, and chemical and biological properties.[1][3][6][7] The Journal of Antibiotics, 35(7), 778–782.[1][3][6] Link
-
Nakagawa, M., Hirota, A., Sakai, H., & Isogai, A. (1982).[3][4][5] Terrecyclic acid A, a new antibiotic from Aspergillus terreus. II.[1][3][4][6][8] Structure of terrecyclic acid A. The Journal of Antibiotics, 35(7), 783–787.[1] Link
-
Kon, K., Ito, K., & Isoe, S. (1984).[1][3][8][9][10] Synthesis of this compound. Absolute configuration of terrecyclic acid A and quadrone.[1][2][3][9] Tetrahedron Letters, 25(34), 3739–3742.[1] Link[1]
-
Wender, P. A., & Wolanin, D. J. (1985).[1] Total synthesis of quadrone and terrecyclic acid A. The Journal of Organic Chemistry, 50(22), 4418–4420.[1] Link[1]
-
Song, Y., et al. (2024).[1] β-Terrecyclene synthase constructs the quadrane backbone in terrecyclic acid biosynthesis.[1] Chemical Science, 15, 8750-8755.[1] Link
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Comparative Toxicity Profiles of Aspergillus terreus Metabolites
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Dual Nature of Aspergillus terreus
Aspergillus terreus occupies a unique niche in fungal biotechnology. Unlike its cousin A. fumigatus, which is primarily viewed as a pathogen, A. terreus is an industrial powerhouse known for producing Lovastatin (the first statin drug). However, this therapeutic utility is complicated by the co-production of potent mycotoxins such as Citrinin , Terrein , and Gliotoxin .
For drug development professionals, distinguishing between the therapeutic effects of Lovastatin and the off-target cytotoxicity of its co-metabolites is critical. This guide provides a mechanistic and quantitative comparison of these metabolites, offering experimental protocols to deconvolute their toxicity profiles in vitro.
The Metabolite Landscape
| Metabolite | Class | Primary Utility/Risk | Key Characteristic |
| Lovastatin | Polyketide | Therapeutic (Hypolipidemic) | HMG-CoA Reductase Inhibitor; induces apoptosis at high doses. |
| Citrinin (CIT) | Polyketide | Nephrotoxin | Intrinsically fluorescent; targets mitochondrial permeability. |
| Gliotoxin | Epipolythiodioxopiperazine | Virulence Factor | Redox-active; immunosuppressive via NF- |
| Terrein | Cyclopentenone | Phytotoxin / Cytotoxin | Inhibits angiogenin; causes oxidative stress. |
Comparative Mechanism of Action (MOA)
Understanding the specific cell-death signaling pathways is the first step in differential diagnosis of toxicity. While all four metabolites ultimately lead to cell death, their upstream triggers differ significantly.
Signaling Pathway Logic
-
Lovastatin: Depletes mevalonate, preventing prenylation of signaling proteins (Ras/Rho), leading to cell cycle arrest and apoptosis.
-
Citrinin: Acts directly on the mitochondria, causing the opening of the Mitochondrial Permeability Transition Pore (mPTP), leading to ATP depletion and necrosis/apoptosis.
-
Gliotoxin: Contains a disulfide bridge that allows it to cycle between oxidized and reduced forms, generating massive Reactive Oxygen Species (ROS) and covalently modifying proteins (e.g., NF-
B inhibition). -
Terrein: Downregulates angiogenin secretion and induces oxidative stress, often leading to G2/M cell cycle arrest.
Visualization of Toxicity Pathways
The following diagram maps the distinct molecular targets and downstream cascades for each metabolite.
Figure 1: Mechanistic divergence of A. terreus metabolites. Note the central role of Mitochondria for Citrinin and Redox Cycling for Gliotoxin.
Quantitative Toxicity Data[1][2][3][4]
The following table synthesizes experimental IC50 values. Note the organ-specificity : Citrinin is highly toxic to kidney cells (HEK293) but less so to liver cells (HepG2), whereas Gliotoxin is universally potent.
| Metabolite | HepG2 (Liver) IC50 [µM] | HEK293 (Kidney) IC50 [µM] | Primary Toxicity Mode |
| Lovastatin | 30 - 50 | > 100 | Apoptosis (ROS-dependent) |
| Citrinin | 60 - 100 | 0.4 - 5.0 | Nephrotoxicity (mPTP driven) |
| Gliotoxin | 0.5 - 2.0 | 1.0 - 3.0 | Immunotoxicity / Redox stress |
| Terrein | 10 - 20 | 20 - 40 | Angiogenesis inhibition |
Critical Insight: When screening A. terreus fermentation broths, a high cytotoxicity reading on HEK293 cells that does not correlate with Lovastatin concentration often indicates Citrinin contamination .
Experimental Protocols for Differentiation
To validate which metabolite is responsible for observed toxicity in a crude extract, use this self-validating workflow.
Protocol: Differential Cytotoxicity Assay
Objective: Distinguish between oxidative stress (Gliotoxin/Terrein) and mitochondrial pore disruption (Citrinin).
-
Cell Seeding: Seed HEK293 and HepG2 cells (1 x 10^4/well) in 96-well plates.
-
Treatment: Apply metabolite fractions at 1, 10, and 50 µM.
-
ROS Detection (Probe: DCFDA):
-
Incubate cells with 10 µM H2DCFDA for 30 min.
-
Expectation: Gliotoxin induces rapid fluorescence (<1 hr); Lovastatin requires prolonged exposure (>24 hr).
-
-
Mitochondrial Potential (Probe: JC-1):
-
Stain with JC-1 dye.
-
Expectation: Citrinin causes immediate loss of red aggregates (depolarization).
-
-
Rescue Assay (Validation):
-
Co-treat with N-Acetylcysteine (NAC) (ROS scavenger).[1]
-
Result: If toxicity is abolished, the agent is likely Gliotoxin or Terrein . If toxicity persists, suspect Citrinin or high-dose Lovastatin .
-
Workflow Visualization
Figure 2: Screening workflow to identify active toxic agents in fermentation broth.
References
-
Lovastatin Biosynthesis and Regulation
- Lovastatin Biosynthesis by Aspergillus terreus in a Chemically Defined Medium.
-
Source:
-
Citrinin Nephrotoxicity
- Assessing the Potential Synergistic/Antagonistic Effects of Citrinin and Cannabidiol on SH-SY5Y, HepG2, HEK293 Cell Lines.
-
Source:
-
Gliotoxin Mechanism
- Gliotoxin suppresses NF-κB activation by selectively inhibiting linear ubiquitin chain assembly complex (LUBAC).
-
Source:
-
Terrein Cytotoxicity
- The Cytotoxic Effect on HepG2 Cell Line...
-
Source:
-
Lovastatin Apoptosis Mechanism
-
Lovastatin induces apoptosis of HepG-2 cells by activating ROS-dependent mitochondrial and ER stress pathways.[1]
-
Source:
-
Sources
Safety Operating Guide
A Guide to the Proper Disposal of (-)-Terrecyclic Acid A: A Risk-Based Approach
This document provides a comprehensive guide for the safe and compliant disposal of (-)-Terrecyclic acid A. As a Senior Application Scientist, my objective is to synthesize established safety protocols with the known chemical and biological properties of this compound to ensure the well-being of laboratory personnel and the protection of our environment. This guide is designed for researchers, scientists, and drug development professionals who may handle this compound.
Hazard Profile and Characterization of this compound
Understanding the nature of the substance is the first step in its safe management. This compound is a sesquiterpene, a class of naturally derived compounds.[3] Its known biological activities are central to our risk assessment.
-
Biological Activity: It exhibits both antibiotic and anticancer properties.[3][4] The anticancer activity is associated with the induction of a heat shock response and an increase in reactive oxygen species (ROS), which can lead to cellular damage.[3]
-
Chemical Class: It is a carboxylic acid. While its pKa suggests it is a relatively weak acid, concentrated forms or solutions may still pose corrosive hazards.[5]
-
Handling Precaution: Due to its anticancer and ROS-inducing mechanisms, this compound must be handled as a potentially cytotoxic and hazardous compound .[3] All waste generated must be considered hazardous.
Summary of Key Compound Data & Disposal Considerations
| Property | Value / Observation | Disposal Implication & Rationale |
| CAS Number | 83058-94-0 | Essential for accurate labeling of hazardous waste containers. |
| Molecular Formula | C₁₅H₂₀O₃ | Used for identification and characterization. |
| Compound Class | Sesquiterpene, Carboxylic Acid | As a bioactive terpenoid with a carboxylic acid functional group, it requires disposal as hazardous organic waste. Do not neutralize without a specific, validated protocol, as reaction byproducts are unknown. |
| Known Bioactivity | Antibiotic, Anticancer, Induces Reactive Oxygen Species (ROS)[3] | Warrants handling as a potentially cytotoxic agent. All waste streams must be segregated and disposed of as hazardous chemical waste to prevent environmental release and personnel exposure.[1] |
| Physical Form | Solid[6] | Solid waste must be collected separately from liquid waste. Airborne powder presents an inhalation risk; handle in a fume hood.[1] |
| Predicted Water Solubility | 0.29 g/L (Low)[5] | Low water solubility reinforces the prohibition of drain disposal, as it will not dilute effectively and can persist in aquatic environments.[2] |
The Core Directive: Segregation and Collection as Hazardous Waste
The fundamental principle for the disposal of this compound is that no waste stream containing this compound should enter the regular trash or sanitary sewer system .[1] All generated waste must be collected, labeled, and disposed of through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste management service.[7][8]
The following decision workflow provides a visual guide to the proper segregation and disposal pathway for various forms of waste containing this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
Step-by-Step Disposal Protocols
Adherence to a systematic protocol is crucial for ensuring safety and compliance. The following procedures detail the disposal steps for each type of waste stream.
Protocol A: Disposal of Unused or Expired Solid this compound
This protocol applies to the pure, solid form of the compound.
-
Do Not Open: If possible, keep the compound in its original, sealed manufacturer's vial.
-
Labeling: Affix your institution's hazardous waste label directly to the container. Clearly write the full chemical name, "this compound," and its CAS number, 83058-94-0.
-
Segregation: Do not mix with any other chemical waste. Store it in a designated and properly labeled secondary containment bin in your laboratory's Satellite Accumulation Area (SAA).[8]
-
Arrange Pickup: Contact your institution's EH&S department to schedule a pickup for disposal.
Causality: Disposing of the pure solid in its original container prevents the generation of airborne powder, which poses an inhalation hazard.[1] Separate collection ensures it is not inadvertently mixed with incompatible chemicals, which could lead to a dangerous reaction.[9]
Protocol B: Disposal of Solutions Containing this compound
This protocol covers any solvent—aqueous or organic—in which the compound has been dissolved.
-
Waste Container: Designate a clearly labeled, sealable, and chemically compatible waste container. For organic solvents, use a dedicated solvent waste jug. For aqueous solutions, a high-density polyethylene (HDPE) or glass container is appropriate.
-
Collection: Carefully pour the waste solution into the designated container using a funnel. Perform this action inside a certified chemical fume hood to minimize inhalation exposure to vapors.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste." List all chemical constituents by their full name, including all solvents and an estimated concentration of this compound.
-
Storage: Keep the waste container tightly sealed when not in use. Store it in secondary containment within your lab's SAA.
-
Prohibition: Under no circumstances should these solutions be disposed of down the drain.[2] The compound's bioactivity and low water solubility present a clear environmental risk.
Causality: Proper containment and detailed labeling are mandated by regulatory agencies like the EPA to ensure the waste is handled correctly by disposal technicians.[10] Preventing sewer disposal protects aquatic ecosystems and avoids potential contamination of public waterways.
Protocol C: Disposal of Contaminated Labware and PPE
This protocol applies to any item that has come into contact with this compound.
-
Segregation of Waste:
-
Solid Waste: All disposable items, such as gloves, bench paper, pipette tips, and empty vials, must be collected in a dedicated solid hazardous waste container. This container should be lined with a durable plastic bag and kept sealed when not in use.
-
Sharps: Needles, razor blades, or contaminated glass Pasteur pipettes must be placed in a designated, puncture-proof sharps container labeled for chemically contaminated sharps.[8]
-
-
Labeling: Label the solid waste container or bag with "Hazardous Waste" and specify the contaminant, e.g., "Solid waste contaminated with this compound."
-
Decontamination of Non-Disposable Glassware:
-
Step 1: Initial Rinse. In a chemical fume hood, rinse the glassware three times with a small amount of a suitable solvent in which the compound is soluble (e.g., ethyl acetate, methanol).
-
Step 2: Collect Rinsate. Collect all solvent rinsate into your designated liquid hazardous waste container (as per Protocol B).
-
Step 3: Final Wash. After the solvent rinse, the glassware can be washed with soap and water as usual.
-
-
Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand). Carefully sweep up the absorbed material and place it in a sealed container. Label it as solid hazardous waste and contact EH&S for disposal.[11]
Causality: Segregating contaminated solids prevents potentially hazardous materials from entering the municipal waste stream. The triple-rinse procedure for glassware is a standard laboratory practice designed to effectively remove chemical residues, rendering the equipment safe for reuse and preventing cross-contamination.[12]
By adhering to this comprehensive, risk-based disposal plan, you can ensure the safe management of this compound in your laboratory, upholding your commitment to personal safety, scientific integrity, and environmental stewardship.
References
-
Maxed Out Compounds. (n.d.). How to Handle Research Compounds Safely. Retrieved from [Link]
-
Captivate Bio. (n.d.). Safety First: Essential Guidelines for Handling Research Reagents and Equipment. Retrieved from [Link]
-
Paradigm Peptides. (2025, November 21). Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. Retrieved from [Link]
-
Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]
-
Apollo Scientific. (n.d.). Chemical Storage in Research Labs: Safety & Compliance. Retrieved from [Link]
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]
-
PhytoBank. (2015, April 20). Showing ()-terrecyclic acid A (PHY0073530). Retrieved from [Link]
-
Chemical Science (RSC Publishing). (n.d.). β-Terrecyclene synthase constructs the quadrane backbone in terrecyclic acid biosynthesis. The Royal Society of Chemistry. Retrieved from [Link]
-
Reddit. (2023, March 9). carboxylic acid solubility + TLC. r/chemhelp. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Solubility of Oleanolic Acid in Various Solvents from (288.3 to 328.3) K. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
-
Dartmouth Policy Portal. (n.d.). Hazardous Waste Disposal Guide - Research Areas. Retrieved from [Link]
-
EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide - Research Safety. Retrieved from [Link]
-
GERPAC. (2006, October 5). Detergents and disinfectants currently used in hospital pharmacies: Abilities for removing and degrading cytotoxic drugs. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
PMC. (n.d.). Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). Retrieved from [Link]
-
University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures - BME Shared Labs | Biomedical Engineering. Retrieved from [Link]
-
BioSafe Tech by QUALIA. (n.d.). Cytotoxic Drug Handling with Biosafety Isolators. Retrieved from [Link]
-
Aport. (2025, May 27). Decontamination Protocols for Lab Equipment. Retrieved from [Link]
-
Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link]
-
Wayne State University. (n.d.). Laboratory Equipment Decontamination Procedures - research. Retrieved from [Link]
Sources
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- 3. caymanchem.com [caymanchem.com]
- 4. β-Terrecyclene synthase constructs the quadrane backbone in terrecyclic acid biosynthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. PhytoBank: Showing ()-terrecyclic acid A (PHY0073530) [phytobank.ca]
- 6. captivatebio.com [captivatebio.com]
- 7. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. vumc.org [vumc.org]
- 12. polarlabprojects.com [polarlabprojects.com]
Personal protective equipment for handling (-)-Terrecyclic acid A
Operational Safety Protocol: Handling (-)-Terrecyclic Acid A
Operational Risk Profile: The "Unknown" Hazard
This compound (CAS: 83058-94-0) is a quadrane-type sesquiterpene isolated from Aspergillus terreus. While standard Safety Data Sheets (SDS) often list it generically as "Caution: Substance not fully tested," its pharmacological profile as an antimicrobial and antitumor agent dictates that it be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) .
The Causality of Risk:
-
Mechanism: As an antitumor agent, this compound is designed to disrupt cellular replication. If it is active against cancer cells in your assay, it is potentially cytotoxic to your own healthy tissues.
-
Physical State: It presents as a solid powder. The primary vector of exposure is inhalation of fugitive dust during weighing and dermal absorption once solubilized in organic carriers (e.g., DMSO).
-
Solvent Carrier Effect: When dissolved in Dimethyl Sulfoxide (DMSO), the compound’s ability to penetrate the stratum corneum (skin barrier) increases exponentially.
The Containment Hierarchy (Engineering Controls)
PPE is the last line of defense. Your primary safety system is the engineering control.
-
Primary Barrier: Class II, Type A2 Biological Safety Cabinet (BSC) or a Powder Containment Balance Enclosure.[1]
-
Prohibited: Do NOT handle the dry powder on an open benchtop.
-
Static Control: Use an ionizing bar or anti-static gun inside the enclosure. Sesquiterpenes are often lipophilic and prone to static charge, causing "fly-away" powder that bypasses standard airflow capture velocities.
Personal Protective Equipment (PPE) Matrix
This ensemble is designed to create a redundant barrier system.
| PPE Component | Material Specification | Technical Rationale |
| Hand Protection (Inner) | Nitrile or Latex (4-5 mil) | Acts as a second skin; bright color (e.g., orange/purple) preferred to visualize outer glove breach. |
| Hand Protection (Outer) | Extended Cuff Nitrile (Low-Modulus) | Crucial: Must overlap the lab coat cuff. Nitrile provides broad chemical resistance. Change every 30 mins if handling DMSO solutions. |
| Respiratory | N95 (Minimum) / P100 (Preferred) | Note: Only relied upon if engineering controls fail or during spill cleanup. In a functioning BSC, respiratory protection is redundant but recommended. |
| Body Protection | Tyvek® Lab Coat (Closed Front) | Cotton coats absorb liquids and hold toxins against the skin. Non-woven polyethylene (Tyvek) repels dust and splashes. |
| Ocular | Chemical Splash Goggles | Safety glasses with side shields are insufficient for powders that can drift around frames. |
Critical Workflow Protocols
A. The "Static-Free" Weighing Protocol
Objective: Transfer solid compound without generating aerosolized particulates.[1]
-
Equilibration: Place the vial and spatula inside the BSC/Enclosure 10 minutes prior to opening. This balances air density and reduces turbulence.
-
Ionization: Pass the anti-static gun over the vial and the weigh boat. Why? Static charge can cause the powder to "jump" off the spatula, creating invisible micro-aerosols.
-
The "Well" Technique: Do not dump powder. Create a small depression in the receiving vessel's bulk material (if applicable) or use a deep-walled weighing boat to shield the powder from the enclosure's airflow draft.
-
Wet Down: If possible, add the solvent (e.g., DMSO/Ethanol) to the vial before removing the compound, assuming the entire aliquot is needed. Handling liquid is safer than handling dust.
B. Solubilization & The "DMSO Danger"
Objective: Mitigate the risk of carrier-mediated dermal absorption.[2]
-
Solvent Choice: this compound is soluble in DMSO.[3]
-
The Risk: DMSO is a penetration enhancer. If a solution of Terrecyclic acid A in DMSO splashes on your glove, the DMSO can drag the toxin through the nitrile and into your skin within minutes.
-
Protocol:
C. Spill Response (Solid Powder)
-
Isolate: Stop airflow disturbance (close lab doors), but keep the BSC running.
-
Dampen: Do not sweep dry powder. Cover the spill with a paper towel soaked in 10% bleach or mild detergent. This prevents aerosolization.[1]
-
Wipe: Wipe from the outside in (concentric circles) to avoid spreading the contamination footprint.
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling bioactive sesquiterpenes.
Figure 1: Operational safety workflow for handling bioactive sesquiterpenes, emphasizing the transition from solid-state hazards to liquid-permeation risks.
Disposal & Decontamination
Because this compound is a stable fungal metabolite, simple autoclaving may not fully inactivate its biological activity.
-
Surface Decontamination: Use a two-step method.[1]
-
Solubilize: Wipe with 70% Ethanol to pick up the lipophilic residues.
-
Oxidize: Follow with a 10% Bleach solution (Sodium Hypochlorite) to degrade the organic structure.
-
-
Waste Stream: Do not pour down the drain. Collect all solid waste (gloves, weigh boats) and liquid waste in High-BTU Incineration streams (Red Bag/Hazardous Chemical Waste).
References
-
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[5][6] National Academies Press, 2011.[6]
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.[4] OSHA Technical Manual (OTM), Section VI: Chapter 2.[4]
-
National Institutes of Health (NIH). Guidelines for the Use of Cytotoxic or Chemotherapeutic Drugs.
-
Centers for Disease Control and Prevention (CDC). Biosafety in Microbiological and Biomedical Laboratories (BMBL) 6th Edition. (Reference for handling fungal metabolites).
Sources
- 1. safety.caltech.edu [safety.caltech.edu]
- 2. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 3. Terrecyclic acid A | 83058-94-0 [chemicalbook.com]
- 4. ashp.org [ashp.org]
- 5. Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
